MRT-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQVEZQDNHMQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980483 | |
| Record name | N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6384-24-3, 330829-30-6 | |
| Record name | N-{[(3-{[Hydroxy(phenyl)methylidene]amino}phenyl)imino](sulfanyl)methyl}-3,4,5-trimethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 330829-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to MRT-10: A Novel Smoothened Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT-10 is a potent, small-molecule antagonist of the Smoothened (Smo) receptor, a key transducer in the Hedgehog (Hh) signaling pathway.[1] As an acylthiourea derivative, this compound represents a novel chemical scaffold for inhibitors of this critical pathway, which is aberrantly activated in several forms of cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in oncology, developmental biology, and drug discovery who are investigating the Hedgehog pathway and its inhibitors.
Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis in adults. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH tonically inhibits the activity of Smoothened (Smo), a seven-transmembrane G protein-coupled receptor (GPCR)-like protein. Upon Hh binding, this inhibition is relieved, allowing Smo to transduce the signal downstream. This leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.
Dysregulation of the Hh pathway, often through mutations that lead to constitutive activation of Smo, is a known driver in various cancers, including basal cell carcinoma and medulloblastoma. Therefore, Smo has emerged as a prime therapeutic target for the development of anticancer drugs.
This compound: A Novel Acylthiourea-Based Smoothened Antagonist
This compound was identified through a virtual screening of commercially available compounds based on a pharmacophoric model for Smo inhibitors.[1] It belongs to the acylthiourea class of compounds, representing a distinct chemical entity among Smo antagonists.
Mechanism of Action
This compound exerts its inhibitory effect on the Hedgehog pathway by directly antagonizing the Smoothened receptor. It has been shown to bind to the same site on Smo as the well-characterized antagonist cyclopamine, specifically at the BODIPY-cyclopamine binding site. By binding to Smo, this compound prevents its activation and subsequent downstream signaling, leading to the suppression of Gli-mediated transcription.
Quantitative Biological Data
The biological activity of this compound has been characterized in several in vitro assays. The following table summarizes the key quantitative data for this compound's inhibitory potency.
| Assay | Cell Line | Parameter | Value (μM) | Reference |
| Shh-N-induced Gli-luciferase reporter activity | Shh-light2 | IC50 | 0.64 | Selleck Chemicals |
| BODIPY-cyclopamine binding to mouse Smo | HEK293 | IC50 | 0.5 | R&D Systems |
| SAG-induced alkaline phosphatase activity | C3H10T1/2 | IC50 | 0.90 | MedchemExpress |
| Smo-induced IP accumulation | HEK293 | IC50 | 2.5 | R&D Systems, MedchemExpress |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Shh-light2 Luciferase Reporter Assay
This assay is used to quantify the inhibition of Hedgehog signaling by measuring the activity of a Gli-responsive luciferase reporter.
Materials:
-
Shh-light2 cells (stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sonic Hedgehog N-terminal conditioned medium (Shh-N CM)
-
This compound stock solution (in DMSO)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Seed Shh-light2 cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
After incubation, replace the medium with DMEM containing 0.5% FBS.
-
Prepare serial dilutions of this compound in DMEM with 0.5% FBS.
-
Add the this compound dilutions to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Stimulate the cells by adding Shh-N CM to a final concentration that induces a robust luciferase signal (e.g., 200 ng/mL). Include a negative control (no Shh-N CM) and a positive control (Shh-N CM with vehicle).
-
Incubate the plate for 40-48 hours at 37°C and 5% CO2.
-
After incubation, lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
BODIPY-Cyclopamine Competitive Binding Assay
This assay determines the ability of a compound to compete with a fluorescently labeled cyclopamine analog for binding to the Smoothened receptor.
Materials:
-
HEK293 cells transiently or stably expressing mouse or human Smoothened
-
DMEM/F12 medium
-
FBS
-
BODIPY-cyclopamine (fluorescent ligand)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microscope or a high-content imaging system
Procedure:
-
Seed HEK293 cells expressing Smoothened in a 96-well black, clear-bottom plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare serial dilutions of this compound in a binding buffer (e.g., PBS with 0.1% BSA).
-
Add the this compound dilutions to the wells.
-
Add a constant concentration of BODIPY-cyclopamine (e.g., 5 nM) to all wells. Include wells with BODIPY-cyclopamine only (total binding) and wells with a high concentration of a known Smo antagonist like unlabeled cyclopamine (non-specific binding).
-
Incubate the plate for 2 hours at 37°C, protected from light.
-
Wash the cells three times with PBS to remove unbound ligand.
-
Add fresh PBS to the wells and acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity in each well.
-
Calculate the percentage of specific binding at each this compound concentration and determine the IC50 value.
C3H10T1/2 Cell Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of multipotent mesenchymal C3H10T1/2 cells into osteoblasts, a process induced by Hedgehog pathway activation.
Materials:
-
C3H10T1/2 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Smoothened Agonist (SAG)
-
This compound stock solution (in DMSO)
-
Alkaline Phosphatase (AP) Assay Kit
-
96-well tissue culture plates
Procedure:
-
Seed C3H10T1/2 cells in a 96-well plate.
-
Grow the cells to confluence.
-
Once confluent, treat the cells with serial dilutions of this compound in DMEM with 10% FBS.
-
Induce differentiation by adding SAG to a final concentration of 100 nM. Include appropriate controls (no SAG, SAG with vehicle).
-
Incubate the plate for 6 days at 37°C and 5% CO2, changing the medium with fresh compounds every 2 days.
-
After 6 days, wash the cells with PBS.
-
Lyse the cells and measure the alkaline phosphatase activity using an AP assay kit according to the manufacturer's protocol.
-
Normalize the AP activity to the total protein concentration in each well.
-
Calculate the IC50 value by plotting the normalized AP activity against the logarithm of the this compound concentration.
Visualizations
Hedgehog Signaling Pathway
Caption: The canonical Hedgehog signaling pathway.
Experimental Workflow for Smoothened Antagonist Characterization
Caption: A typical workflow for the discovery and characterization of a Smoothened antagonist.
Conclusion
This compound is a valuable tool compound for studying the Hedgehog signaling pathway. Its novel acylthiourea scaffold provides a starting point for the development of new and potentially more potent Smoothened antagonists. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the therapeutic potential of targeting the Hedgehog pathway in cancer and other diseases. The continued exploration of this compound and its derivatives may lead to the discovery of next-generation inhibitors with improved efficacy and safety profiles.
References
An In-Depth Technical Guide to the Mechanism of Action of MRT-10 in the Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. MRT-10 is a small molecule antagonist of the Smoothened (SMO) receptor, a key transducer of the Hh signal. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the Hh pathway, summarizing key quantitative data, and providing detailed protocols for relevant experimental assays. The information presented herein is intended to support further research and drug development efforts targeting this crucial oncogenic pathway.
Introduction to the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and adult tissue maintenance. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the twelve-pass transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 tonically inhibits the seven-pass transmembrane G protein-coupled receptor Smoothened (SMO). Upon Hh binding, the inhibitory action of PTCH1 on SMO is relieved, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade. This culminates in the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of Hh target genes, including GLI1 and PTCH1 themselves, which regulate cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in PTCH1 or SMO, leads to constitutive signaling and is a known driver of various cancers, including basal cell carcinoma and medulloblastoma.[1]
This compound: A Smoothened Antagonist
This compound is a synthetic small molecule that functions as an antagonist of the SMO receptor. It was identified through virtual screening of compound libraries and belongs to the acylthiourea chemical class. By directly binding to SMO, this compound prevents its activation and subsequent downstream signaling, effectively inhibiting the entire Hh pathway. This targeted action makes this compound and its derivatives valuable tools for studying Hh signaling and potential therapeutic agents for Hh-driven cancers.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the Smoothened receptor. It binds to the transmembrane domain of SMO, at a site that overlaps with the binding pocket of other known SMO antagonists like cyclopamine. This binding event stabilizes SMO in an inactive conformation, preventing its ciliary translocation and the subsequent activation of GLI transcription factors. Consequently, the transcription of Hh target genes responsible for cell proliferation and survival is suppressed.
Quantitative Data for this compound and its Derivatives
The following tables summarize the key quantitative data characterizing the biological activity of this compound and its potent derivative, MRT-92.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | ShhN Signaling Inhibition | Shh-light2 | IC50 | 0.64 µM | [2] |
| This compound | SAG-induced Alkaline Phosphatase Activity | C3H10T1/2 | IC50 | 0.90 µM | |
| This compound | Bodipy-cyclopamine Binding | HEK293 (mouse Smo) | IC50 | 0.5 µM | |
| This compound | Smo-induced IP Accumulation | HEK293 | IC50 | 2.5 µM | |
| MRT-92 | [3H]MRT-92 Binding | HEK293 (human Smo) | Kd | 0.3 nM |
Table 1: Potency and Binding Affinity of this compound and MRT-92.
Note: Specific data on the effect of this compound on GLI1 and PTCH1 mRNA expression levels were not available in the reviewed literature. However, as a potent SMO inhibitor, it is expected to downregulate the expression of these target genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Shh-light2 Reporter Assay
This assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.
-
Cell Line: Shh-light2 cells (NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).
-
Procedure:
-
Seed Shh-light2 cells in a 96-well plate and grow to confluence.
-
Starve the cells in a low-serum medium (e.g., 0.5% calf serum in DMEM) for 24 hours.
-
Treat the cells with a Hedgehog pathway agonist (e.g., ShhN conditioned medium or SAG) in the presence of varying concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
C3H10T1/2 Alkaline Phosphatase Differentiation Assay
This assay assesses the ability of compounds to inhibit the differentiation of multipotent mesenchymal C3H10T1/2 cells into osteoblasts, a process induced by Hedgehog pathway activation.
-
Cell Line: C3H10T1/2 cells.
-
Procedure:
-
Seed C3H10T1/2 cells in a 96-well plate.
-
Induce differentiation by treating the cells with a Hedgehog pathway agonist (e.g., SAG) in the presence of varying concentrations of this compound or vehicle control.
-
Culture the cells for 6 days, replacing the medium with fresh medium containing the agonist and inhibitor every 2 days.
-
Lyse the cells and measure the alkaline phosphatase (AP) activity using a colorimetric or chemiluminescent substrate.
-
Normalize the AP activity to the total protein concentration in each well.
-
Calculate the IC50 value as described for the reporter assay.
-
Bodipy-Cyclopamine Competitive Binding Assay
This assay directly measures the ability of a compound to compete with a fluorescently labeled SMO antagonist (Bodipy-cyclopamine) for binding to the Smoothened receptor.
-
Cell Line: HEK293 cells transiently or stably overexpressing the Smoothened receptor.
-
Procedure:
-
Plate Smoothened-expressing HEK293 cells in a suitable format (e.g., 96-well plate).
-
Incubate the cells with a fixed concentration of Bodipy-cyclopamine and varying concentrations of this compound for 2 hours at 37°C.
-
Wash the cells to remove unbound fluorescent ligand.
-
Quantify the cell-associated fluorescence using a fluorescence plate reader or flow cytometry.
-
Calculate the IC50 value by plotting the fluorescence intensity against the logarithm of the this compound concentration.
-
Quantitative Real-Time PCR (qRT-PCR) for GLI1 and PTCH1 Expression
This method quantifies the mRNA expression levels of Hedgehog pathway target genes to assess the downstream effects of SMO inhibition.
-
Procedure:
-
Treat a suitable Hh-responsive cell line (e.g., Shh-light2 or a cancer cell line with an active Hh pathway) with this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Isolate total RNA from the cells using a standard RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Present the data as fold change in expression relative to the vehicle-treated control.
-
Visualizations
Signaling Pathway Diagram
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Experimental Workflow: Shh-light2 Reporter Assay
Caption: Workflow for the Shh-light2 luciferase reporter assay.
Experimental Workflow: Bodipy-Cyclopamine Binding Assay
Caption: Workflow for the Bodipy-cyclopamine competitive binding assay.
Conclusion
This compound is a potent and specific antagonist of the Smoothened receptor, effectively inhibiting the Hedgehog signaling pathway. Its mechanism of action has been well-characterized through a variety of in vitro assays, demonstrating its ability to block Hh-induced cellular responses. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to target the Hedgehog pathway in cancer and other diseases. Further investigation into the in vivo efficacy and safety profile of this compound and its derivatives is warranted to fully explore their therapeutic potential.
References
An In-depth Technical Guide to the Discovery and Synthesis of MRT-10, a Novel Smoothened Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of MRT-10, a potent acylthiourea-based antagonist of the Smoothened (Smo) receptor. This compound emerged from virtual screening campaigns and has been characterized as a valuable chemical probe for studying the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key player in the pathogenesis of several cancers. This document details the experimental protocols for its synthesis and biological evaluation and presents its activity in a structured format. Furthermore, it visualizes the compound's mechanism of action within the Hh signaling cascade and outlines a typical workflow for the discovery of similar Smoothened inhibitors.
Discovery of this compound
This compound, chemically identified as N-(3-benzamidophenylcarbamothioyl)-3,4,5-trimethoxybenzamide, was discovered through a virtual screening of a commercial compound library.[1] The screening was based on a pharmacophore model developed for Smoothened inhibitors, which highlighted the importance of hydrogen bond acceptors and hydrophobic regions for ligand binding.[1] From a selection of 20 top-scoring compounds, this compound was identified and subsequently characterized as a bona fide Smoothened antagonist.[1] Further optimization of the acylthiourea scaffold of this compound led to the development of related acylurea and acylguanidine derivatives with improved potency.[2]
Synthesis of this compound
The synthesis of this compound and related acylthiourea compounds generally follows a straightforward synthetic route involving the reaction of an acyl isothiocyanate with an appropriate amine. While the specific, step-by-step protocol for this compound is detailed in the primary literature, a general and representative procedure is outlined below.
Experimental Protocol: General Synthesis of Acylthioureas
This protocol describes a common method for the synthesis of N,N'-disubstituted acylthioureas, which is applicable to the synthesis of this compound.
Materials:
-
Substituted acyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride)
-
Ammonium thiocyanate
-
Substituted amine (e.g., 3-aminobenzanilide)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Drying tube
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
A solution of the substituted acyl chloride (1 equivalent) in anhydrous acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube.
-
Ammonium thiocyanate (1 equivalent) is added to the solution, and the mixture is refluxed for 1-2 hours to form the acyl isothiocyanate in situ. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the formation of the acyl isothiocyanate, the reaction mixture is cooled to room temperature.
-
A solution of the substituted amine (1 equivalent) in anhydrous acetone is added dropwise to the reaction mixture via a dropping funnel.
-
The reaction mixture is then stirred at room temperature for several hours or until the reaction is complete, as indicated by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure acylthiourea compound.
Mechanism of Action and Biological Activity
This compound functions as an antagonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1][3] In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits Smo. Upon binding of Hh to PTCH, this inhibition is relieved, allowing Smo to activate downstream signaling, leading to the activation of Gli transcription factors and the expression of target genes.[3][4][5] this compound exerts its inhibitory effect by binding to Smo, thereby preventing its activation and blocking the downstream signaling cascade.[1][3]
Quantitative Data
The biological activity of this compound has been quantified in various cellular assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Assay | Cell Line | IC50 (µM) | Reference |
| Inhibition of ShhN-induced signaling | Shh-light2 | 0.64 | [6] |
| Inhibition of SAG-induced differentiation into alkaline phosphatase-positive osteoblasts | C3H10T1/2 | 0.65 | [7] |
Experimental Protocols for Biological Evaluation
The following protocols are representative of the assays used to characterize the biological activity of this compound and other Smoothened antagonists.
Shh-light2 Reporter Assay
This assay is used to measure the inhibition of the Hedgehog signaling pathway in a cell-based reporter system.
Materials:
-
Shh-light2 cells (NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control)
-
Sonic Hedgehog N-terminal signaling domain (ShhN) or a Smoothened agonist like SAG
-
This compound or other test compounds
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Shh-light2 cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of this compound or the test compound, along with a fixed concentration of ShhN or SAG to stimulate the pathway. Control wells receive the vehicle (e.g., DMSO).
-
The plates are incubated for 48-72 hours.
-
After incubation, the medium is removed, and the cells are lysed.
-
The luciferase activity is measured using a luminometer according to the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability and transfection efficiency.
-
The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
BODIPY-Cyclopamine Binding Assay
This competitive binding assay is used to determine if a test compound binds to the same site on the Smoothened receptor as cyclopamine, a known Smoothened inhibitor.
Materials:
-
Cells expressing the Smoothened receptor (e.g., HEK293 cells transiently transfected with a Smo expression vector)
-
BODIPY-cyclopamine (a fluorescently labeled derivative of cyclopamine)
-
This compound or other test compounds
-
Binding buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cells expressing the Smoothened receptor are harvested and resuspended in binding buffer.
-
The cells are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of this compound or the test compound.
-
The incubation is carried out for a defined period at a specific temperature (e.g., 2 hours at 4°C) to reach binding equilibrium.
-
After incubation, the cells are washed to remove unbound ligands.
-
The fluorescence intensity of the cells is measured using a flow cytometer or a fluorescence microscope.
-
A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding to the Smoothened receptor.
-
The IC50 value for binding inhibition is determined by plotting the fluorescence intensity against the logarithm of the compound concentration.
Visualizations
Hedgehog Signaling Pathway and Inhibition by this compound
References
- 1. Virtual screening-based discovery and mechanistic characterization of the acylthiourea this compound family as smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylthiourea, acylurea, and acylguanidine derivatives with potent hedgehog inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SMO antagonists and how do they work? [synapse.patsnap.com]
- 4. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MRT-10: A Novel Smoothened Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT-10 is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making Smo an attractive therapeutic target. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and a visualization of the targeted signaling pathway are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is an acylthiourea derivative with the systematic IUPAC name N-[[[3-(benzoylamino)phenyl]amino]thioxomethyl]-3,4,5-trimethoxybenzamide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-[[[3-(benzoylamino)phenyl]amino]thioxomethyl]-3,4,5-trimethoxybenzamide |
| Molecular Formula | C24H23N3O5S |
| Molecular Weight | 465.52 g/mol |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
| CAS Number | 330829-30-6 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
This compound functions as an antagonist of the Smoothened (Smo) receptor, a seven-transmembrane protein that plays a crucial role in the Hedgehog (Hh) signaling cascade.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (Ptch) receptor alleviates the Ptch-mediated inhibition of Smo. This allows Smo to transduce a signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of Hh target genes, which are involved in cell proliferation, differentiation, and survival.
This compound exerts its inhibitory effect by binding to the Smo receptor, likely at a site that overlaps with the binding site of the well-characterized Smo antagonist, cyclopamine.[1] By binding to Smo, this compound prevents its activation and subsequent downstream signaling, even in the presence of Hh pathway agonists. This leads to the suppression of Gli-mediated gene transcription and an inhibition of Hh-driven cellular processes.
Hedgehog Signaling Pathway and the Role of this compound
References
The Role of MRT-10 in the Inhibition of the Smoothened Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers. The G protein-coupled receptor (GPCR), Smoothened (Smo), is a key transducer of Hh signaling and a prominent target for anti-cancer therapeutics. MRT-10, an acylthiourea derivative, has been identified as a potent antagonist of the Smoothened receptor. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened
The Hedgehog signaling pathway is initiated by the binding of Hh ligands (Sonic, Indian, or Desert Hedgehog) to the twelve-pass transmembrane receptor Patched (PTCH).[1][2] In the absence of a Hh ligand, PTCH tonically inhibits the activity of the seven-transmembrane receptor Smoothened (Smo).[3] This inhibition is relieved upon Hh binding to PTCH, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade.[4] This cascade culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, survival, and differentiation.[2][3] Dysregulation of the Hh pathway, often through mutations in PTCH or activating mutations in Smo, can lead to uncontrolled cell growth and tumorigenesis.[1]
This compound: A Potent Smoothened Antagonist
This compound is a small molecule antagonist of the Smoothened receptor, belonging to the acylthiourea chemical class.[5] It functions by directly binding to the Smoothened receptor and preventing its activation, thereby inhibiting the downstream Hh signaling cascade.
Mechanism of Action
This compound acts as a direct competitive antagonist of Smoothened. It binds to a pocket within the seven-transmembrane (7TM) domain of the Smo receptor.[6] This binding site overlaps with that of other known Smo antagonists, such as cyclopamine.[6] By occupying this site, this compound stabilizes the inactive conformation of Smo, preventing the conformational changes required for its activation and subsequent signal transduction. This blockade of Smo activity leads to the suppression of the Hh pathway, even in cells with activating mutations upstream of Smo.
Quantitative Analysis of this compound Inhibitory Activity
The potency of this compound as a Smoothened inhibitor has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Assay Type | Cell Line | Stimulus | IC50 (µM) | Reference |
| ShhN Signaling Inhibition | Shh-light2 | ShhN | 0.64 | [7][8] |
| Smo-induced IP Accumulation | HEK293 | - | 2.5 | [6] |
| Bodipy-cyclopamine Binding | Mouse Smo expressing cells | Bodipy-cyclopamine | 0.5 | [6] |
| SAG-induced Alkaline Phosphatase Activity | C3H10T1/2 | SAG (0.1 µM) | 0.90 | [6] |
Table 1: Summary of IC50 values for this compound. This table presents the half-maximal inhibitory concentrations (IC50) of this compound in different in vitro assays, demonstrating its potent antagonism of the Smoothened receptor across various cellular contexts and stimuli.
Visualizing the Molecular Interactions and Experimental Processes
Hedgehog Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by this compound.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Experimental Workflow: Smoothened Antagonist Screening
The following diagram outlines a typical workflow for screening and characterizing Smoothened antagonists like this compound.
Caption: A generalized workflow for the identification and characterization of Smoothened inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited for the characterization of this compound.
Bodipy-Cyclopamine Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a fluorescently labeled Smoothened antagonist, Bodipy-cyclopamine, for binding to the Smoothened receptor.
Materials:
-
HEK293 cells stably expressing human Smoothened.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Bodipy-cyclopamine (5 nM).
-
This compound or other test compounds (serial dilutions).
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
Fluorescence microscope or high-content imaging system.
Protocol:
-
Seed HEK293-Smo cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Wash the cells once with PBS.
-
Add serial dilutions of this compound (from 10⁻⁹ to 10⁻⁵ M) to the wells and incubate for 2 hours at 37°C.
-
Add Bodipy-cyclopamine to a final concentration of 5 nM to all wells and incubate for 2 hours at 37°C in the dark.
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity per cell.
-
Plot the percentage of Bodipy-cyclopamine binding against the log concentration of this compound and determine the IC50 value using non-linear regression.
Shh-light2 Gli-Luciferase Reporter Assay
This assay measures the activity of the Hh pathway by quantifying the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.
Materials:
-
Shh-light2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).
-
DMEM with 10% FBS.
-
Recombinant ShhN protein.
-
This compound or other test compounds (serial dilutions).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Protocol:
-
Seed Shh-light2 cells in a 96-well white-walled plate and culture to confluence.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Add serial dilutions of this compound (from 10⁻⁹ to 10⁻⁵ M) to the wells and incubate for 1 hour.
-
Add ShhN protein to a final concentration that induces sub-maximal luciferase expression.
-
Incubate for 40 hours at 37°C.
-
Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the log concentration of this compound and determine the IC50 value.
SAG-Induced Alkaline Phosphatase (AP) Activity Assay
This assay is used to assess the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, a process induced by Hh pathway activation, by measuring the activity of alkaline phosphatase.
Materials:
-
C3H10T1/2 cells.
-
DMEM with 10% FBS.
-
Smoothened Agonist (SAG).
-
This compound or other test compounds (serial dilutions).
-
Alkaline Phosphatase Assay Kit (colorimetric or chemiluminescent).
-
Cell lysis buffer.
-
Microplate reader.
Protocol:
-
Seed C3H10T1/2 cells in a 96-well plate and culture to confluence.
-
Treat the cells with serial dilutions of this compound (from 10⁻⁹ to 10⁻⁵ M) for 1 hour.
-
Add SAG to a final concentration of 0.1 µM.
-
Incubate the cells for 6 days, changing the medium with fresh compounds every 2 days.
-
Wash the cells with PBS and lyse the cells.
-
Measure the alkaline phosphatase activity in the cell lysates using an appropriate AP assay kit according to the manufacturer's instructions.
-
Normalize the AP activity to the total protein concentration in each well.
-
Plot the normalized AP activity against the log concentration of this compound and determine the IC50 value.
Smo-Induced Inositol Phosphate (IP) Accumulation Assay
This assay measures the activation of Gq-coupled signaling by Smoothened by quantifying the accumulation of inositol phosphates.
Materials:
-
HEK293 cells transiently or stably expressing Smoothened.
-
Inositol-free DMEM.
-
[³H]-myo-inositol.
-
LiCl.
-
This compound or other test compounds (serial dilutions).
-
Dowex AG1-X8 resin.
-
Scintillation counter.
Protocol:
-
Seed HEK293-Smo cells in a 24-well plate.
-
Label the cells with [³H]-myo-inositol in inositol-free DMEM for 24 hours.
-
Wash the cells and pre-incubate with DMEM containing LiCl for 15 minutes.
-
Add serial dilutions of this compound and incubate for 30 minutes.
-
Lyse the cells with ice-cold formic acid.
-
Separate the inositol phosphates from the cell lysates using Dowex AG1-X8 chromatography.
-
Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.
-
Plot the amount of [³H]-inositol phosphates against the log concentration of this compound and determine the IC50 value.
Conclusion
This compound is a well-characterized and potent antagonist of the Smoothened receptor. Its ability to directly bind to Smo and inhibit Hedgehog signaling has been demonstrated through a variety of in vitro assays. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working on the Hedgehog pathway and the development of novel anti-cancer therapies targeting Smoothened. The provided visualizations of the signaling pathway and experimental workflows serve to further clarify the mechanism of action and the methods used for the characterization of Smoothened inhibitors.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. graphviz dot file example · GitHub [gist.github.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. web.stanford.edu [web.stanford.edu]
- 6. web.stanford.edu [web.stanford.edu]
- 7. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
MRT-10: A Technical Guide to its Impact on Gli Transcription Factors in the Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MRT-10, a small molecule inhibitor of the Hedgehog (Hh) signaling pathway, and its consequential effects on the Gli family of transcription factors. The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation is implicated in various cancers. This compound acts as an antagonist to the Smoothened (Smo) receptor, a key transducer in this pathway, thereby influencing the activity of the downstream Gli transcription factors which are the ultimate effectors of Hh signaling.[1][2]
Core Mechanism of Action
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the activity of the seven-transmembrane receptor Smoothened (Smo). Upon ligand binding, this inhibition is relieved, allowing Smo to become active. Activated Smo then initiates a signaling cascade that prevents the proteolytic cleavage of Gli transcription factors (Gli2 and Gli3) into their repressor forms. This leads to the stabilization and nuclear translocation of the full-length activator forms of Gli proteins (GliA), which then induce the transcription of Hh target genes, including GLI1 itself, which acts as a transcriptional amplifier.[1][3]
This compound is an antagonist of Smoothened.[4] By binding to the Smo receptor, this compound prevents its activation, even in the presence of Hh ligands or activating mutations in PTCH. This blockade of Smo activity restores the downstream repressive machinery, leading to the processing of Gli2 and Gli3 into their repressor forms (GliR) and preventing the nuclear accumulation of the activator forms. Consequently, the transcription of Hh target genes is suppressed.
Quantitative Data on this compound Activity
The inhibitory effect of this compound on the Hedgehog pathway has been quantified in various cellular assays. A key method for this is the use of reporter cell lines, such as Shh-light2 cells, which are NIH/3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization. The activity of this compound is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the Hh pathway activity by 50%.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Hedgehog (Hh) Signaling Assay | Shh-light2 (NIH/3T3) | IC50 | 0.64 µM | [4] |
| Smoothened (Smo) Antagonism | Various Hh assays | IC50 | 0.65 µM | [4] |
| Bodipy-cyclopamine binding assay | Cells expressing mouse Smo | IC50 | 0.5 µM | [4] |
| ShhN-induced signaling | Shh-light2 cells | IC50 | 0.64 µM | [4] |
| SAG-induced alkaline phosphatase activity | C3H10T1/2 cells | IC50 | 0.90 µM | [4] |
| Smo-induced IP accumulation | HEK293 cells | IC50 | 2.5 µM | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on Gli transcription factors.
Gli-Luciferase Reporter Assay
This assay is fundamental for quantifying the transcriptional activity of Gli proteins in response to Hh pathway modulation by compounds like this compound.
Objective: To determine the dose-dependent inhibition of Gli-mediated transcription by this compound.
Materials:
-
Shh-light2 cells (or other suitable Gli-reporter cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)
-
This compound
-
Passive Lysis Buffer
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed Shh-light2 cells in a 96-well plate at a density that allows them to reach confluence on the day of the assay. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Treatment:
-
Once confluent, replace the growth medium with a low-serum medium.
-
Prepare serial dilutions of this compound.
-
Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 2 hours) before stimulating the Hh pathway.
-
Induce Hh pathway activation by adding Shh conditioned medium or a specific concentration of SAG. Include appropriate controls (vehicle-treated, agonist-only).
-
Incubate for 24-48 hours.
-
-
Cell Lysis:
-
Remove the medium and wash the cells with PBS.
-
Add Passive Lysis Buffer to each well and incubate with gentle rocking for 15 minutes at room temperature.
-
-
Luminescence Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.
-
Add the Stop & Glo® Reagent (Renilla luciferase substrate) and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
Western Blot Analysis of Gli Protein Levels
This technique is used to assess the effect of this compound on the total protein levels of Gli1, Gli2, and Gli3.
Objective: To quantify changes in Gli protein expression following treatment with this compound.
Materials:
-
Cancer cell line with active Hh signaling (e.g., medulloblastoma, basal cell carcinoma cell lines)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Primary antibodies against Gli1, Gli2, Gli3, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to a suitable confluency and treat with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of Gli proteins to the loading control.
Immunofluorescence for Gli Nuclear Localization
This method visualizes the subcellular localization of Gli transcription factors, which is a key indicator of their activation state.
Objective: To determine if this compound inhibits the nuclear translocation of Gli proteins.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibodies against Gli1 or Gli2
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound and a Hh pathway agonist (e.g., SAG) as described for other assays.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with primary antibodies against the Gli protein of interest.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Analyze the images to quantify the nuclear versus cytoplasmic fluorescence intensity of the Gli protein.
Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
References
- 1. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLI1: A Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
MRT-10 (MRT68921): A Dual NUAK1 and ULK1/2 Inhibitor for Cancer Cell Signaling Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MRT68921, likely the compound of interest referred to as "MRT-10," is a potent, dual small-molecule inhibitor of Novel (NUA) Kinase Family 1 (NUAK1) and Unc-51 Like Autophagy Activating Kinase 1 and 2 (ULK1/2).[1][2] This dual inhibitory action makes MRT68921 a valuable tool for investigating the intricate signaling pathways governing cancer cell survival, proliferation, and stress responses. Specifically, its ability to modulate both the cellular antioxidant defense system through NUAK1 and the critical process of autophagy via ULK1/2 provides a unique opportunity to study the interplay of these pathways in oncogenesis and to explore novel therapeutic strategies.[1][3] This technical guide provides a comprehensive overview of MRT68921, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data for MRT68921 and a related compound, MRT67307, which also targets ULK1/2, providing a comparative perspective.
Table 1: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| MRT68921 | ULK1 | 2.9 |
| ULK2 | 1.1 | |
| MRT67307 | ULK1 | 45 |
| ULK2 | 38 | |
| IKKε | 160 | |
| TBK1 | 19 |
Data sourced from MedchemExpress.[2][4]
Table 2: Cytotoxic Activity (IC50) of MRT68921 in Cancer Cell Lines (24-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Non-small cell lung cancer | 1.76 |
| MNK45 | Gastric cancer | - |
| A549 | Non-small cell lung cancer | - |
| H1299 | Non-small cell lung cancer | - |
| U251 | Glioblastoma | - |
| and other cancer cell lines | 1.76 - 8.91 |
Data for specific IC50 values for all cell lines were not fully available in the search results, but the range is provided.[1][2][5]
Signaling Pathways
MRT68921's primary mechanism of action involves the inhibition of two key kinases, NUAK1 and ULK1/2, which are integral components of distinct but interconnected signaling pathways crucial for cancer cell homeostasis.
The ULK1/2 and Autophagy Pathway
ULK1 and ULK2 are serine/threonine kinases that play a central role in the initiation of autophagy, a cellular process of "self-eating" that allows cells to degrade and recycle damaged organelles and proteins to survive under stress conditions.[6][7] In many cancers, autophagy is hijacked to support tumor growth and resistance to therapy.[6][8] The mTOR (mechanistic target of rapamycin) pathway is a key upstream regulator of ULK1/2.[9][10][11] Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex, thereby inhibiting autophagy.[12][13] Conversely, under cellular stress or nutrient deprivation, mTORC1 is inhibited, leading to the activation of the ULK1 complex and the initiation of autophagy.[12][13] MRT68921 directly inhibits the kinase activity of ULK1 and ULK2, thus blocking the initiation of autophagy.[2][3]
The NUAK1 Signaling Pathway
NUAK1, also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family.[14][15] It is involved in various cellular processes, including cell adhesion, polarity, and the response to metabolic stress.[15][16] In the context of cancer, NUAK1 has been shown to be a critical component of the antioxidant stress response.[16] It facilitates the nuclear import of NRF2, a master regulator of antioxidant genes, by counteracting its inhibition by GSK3β.[16] By inhibiting NUAK1, MRT68921 disrupts this protective mechanism, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[1]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing MRT68921 to study cancer cell signaling.
Cell Viability Assay (CCK-8 Assay)
This protocol is used to determine the cytotoxic effects of MRT68921 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H460, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MRT68921 (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of MRT68921 in complete culture medium. A typical concentration range is 0 to 10 µM.[1][5] A DMSO-only control should be included.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of MRT68921.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot for Autophagy Flux (LC3-I/II Conversion)
This protocol is used to assess the effect of MRT68921 on autophagy by measuring the conversion of LC3-I to its lipidated form, LC3-II, which is associated with autophagosome formation.[17][18][19]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
MRT68921
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% or gradient)
-
PVDF membrane
-
Primary antibody: Rabbit anti-LC3 (e.g., Novus Biologicals NB100-2331)[17]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
Procedure:
-
Plate cells and treat with MRT68921 at the desired concentration (e.g., 1-5 µM) for a specified time (e.g., 8 hours).[2]
-
For autophagy flux analysis, treat a parallel set of cells with MRT68921 in the presence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2 hours of treatment).[20] This will cause LC3-II to accumulate if autophagy is active.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux. Inhibition of this process by MRT68921 will be observed.
In Vivo Tumor Xenograft Study
This protocol outlines the use of MRT68921 in a mouse xenograft model to evaluate its anti-tumor efficacy in vivo.[21]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., NCI-H460, MNK45)[21]
-
Matrigel (optional)
-
MRT68921 formulated for in vivo administration (e.g., in a vehicle of DMSO, PEG300, and saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control (vehicle) and treatment groups.
-
Administer MRT68921 via a suitable route (e.g., subcutaneous or intraperitoneal injection) at a specified dose and schedule (e.g., 10-40 mg/kg, daily).[2][21]
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like Bax and Bcl-2).[21]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of MRT68921 on cancer cells.
Conclusion
MRT68921 is a powerful research tool for dissecting the complex signaling networks that underpin cancer cell survival and proliferation. Its dual inhibitory activity against NUAK1 and ULK1/2 allows for the simultaneous interrogation of cellular stress responses and autophagy. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize MRT68921 in their studies to further elucidate the roles of these pathways in cancer and to explore their potential as therapeutic targets. As with any pharmacological inhibitor, it is crucial to consider potential off-target effects and to use appropriate controls to ensure the validity of experimental findings.[3]
References
- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor MRT68921 exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Autophagy - Wikipedia [en.wikipedia.org]
- 7. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of autophagy in cancer: from molecular mechanism to therapeutic window [frontiersin.org]
- 9. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 12. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 18. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. proteolysis.jp [proteolysis.jp]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. researchgate.net [researchgate.net]
Preliminary Efficacy of MRT-10: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT-10 is a synthetic small molecule that has been identified as a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of several human cancers, making it a compelling target for therapeutic intervention. This compound, an acylthiourea derivative, emerged from virtual screening efforts aimed at discovering novel Smo inhibitors.[1] This technical guide provides a comprehensive summary of the preliminary efficacy data for this compound, with a focus on its in vitro activity, mechanism of action, and the experimental protocols used for its characterization.
Core Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation can lead to uncontrolled cell proliferation and tumor growth. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. This binding relieves the inhibitory effect of Ptch on the seven-transmembrane receptor Smoothened (Smo). The activation of Smo then triggers a downstream signaling cascade that culminates in the activation and nuclear translocation of the Gli family of transcription factors, which in turn regulate the expression of target genes involved in cell cycle progression and survival.
This compound exerts its biological effects by directly binding to the Smoothened receptor.[1] This binding event antagonizes the function of Smo, thereby preventing the downstream activation of the Hh signaling cascade, even in the presence of Hh ligands or activating mutations in the Ptch receptor.
Figure 1: this compound Mechanism of Action in the Hedgehog Signaling Pathway.
In Vitro Efficacy
The preliminary efficacy of this compound has been evaluated in a series of in vitro assays designed to assess its ability to inhibit the Hedgehog signaling pathway at the cellular level. The following tables summarize the quantitative data from these key experiments.
Table 1: Inhibition of Hedgehog Pathway Activity
| Assay | Cell Line | IC50 (µM) | Reference |
| Shh-N Signaling Inhibition | Shh-light2 | 0.64 | [1] |
| SAG-Induced Alkaline Phosphatase (AP) Activity | C3H10T1/2 | 0.90 | [1] |
| Smo-Induced IP Accumulation | HEK293 | 2.5 | [1] |
Table 2: Smoothened Receptor Binding Affinity
| Assay | Cell Line | IC50 (µM) | Reference |
| Bodipy-cyclopamine Binding Inhibition | Cells expressing mouse Smo | 0.5 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings. The following protocols are based on the descriptions provided in the primary literature.
Shh-N Signaling Inhibition Assay (Luciferase Reporter Assay)
This assay quantitatively measures the activity of the Hedgehog signaling pathway by utilizing a cell line (Shh-light2) that has been stably transfected with a Gli-responsive firefly luciferase reporter construct.
Experimental Workflow:
References
Methodological & Application
Application Notes and Protocols for MRT-10 In Vitro Assays
These application notes provide detailed protocols for the in vitro characterization of MRT-10, a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. The following protocols are intended for researchers, scientists, and drug development professionals investigating the mechanism and efficacy of Hh pathway inhibitors.
Introduction
This compound is a small molecule antagonist of the seven-transmembrane receptor Smoothened (Smo), a critical activator of the Hedgehog (Hh) signaling pathway.[1] The Hh pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is implicated in the pathogenesis of various cancers. This compound exerts its inhibitory effect by binding to the Smo receptor at the same site as Bodipy-cyclopamine, thereby blocking downstream signaling.[1] These protocols describe various in vitro assays to quantify the inhibitory activity of this compound.
Data Presentation
The inhibitory activity of this compound has been quantified in several in vitro functional assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Assay Type | Cell Line | Agonist/Ligand | Incubation Time | IC50 (µM) | Reference |
| Smo-induced IP Accumulation | HEK293 | - | - | 2.5 | [1] |
| Bodipy-cyclopamine Binding | HEK293 (expressing mouse Smo) | Bodipy-cyclopamine (5 nM) | 2 hours | 0.5 | [1] |
| ShhN Signaling | Shh-light2 | - | 40 hours | 0.64 | [1] |
| SAG-induced Alkaline Phosphatase (AP) Activity | C3H10T1/2 | SAG (0.1 µM) | 6 days | 0.90 | [1] |
Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on Smoothened (Smo), allowing Smo to activate the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus to induce the expression of target genes. This compound acts as an antagonist at the level of Smo, preventing its activation and the subsequent downstream signaling cascade.
Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound on Smoothened.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound.
Bodipy-cyclopamine Binding Assay
This competitive binding assay measures the ability of this compound to displace the fluorescently labeled cyclopamine analog, Bodipy-cyclopamine, from the Smoothened receptor.
Experimental Workflow:
Caption: Workflow for the Bodipy-cyclopamine competitive binding assay.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing mouse Smoothened in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 10⁻⁹ M to 10⁻⁵ M). Prepare a working solution of Bodipy-cyclopamine at 5 nM.
-
Treatment: Remove the culture medium from the cells and add the compound solutions, including controls (vehicle and Bodipy-cyclopamine alone).
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove unbound ligands.
-
Fluorescence Measurement: Measure the fluorescence of the bound Bodipy-cyclopamine using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
ShhN Signaling Assay (Luciferase Reporter Assay)
This assay utilizes Shh-light2 cells, which contain a GLI-responsive luciferase reporter construct, to measure the inhibition of Hedgehog signaling by this compound.
Methodology:
-
Cell Culture: Culture Shh-light2 cells in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 10⁻⁹ M to 10⁻⁵ M). Include appropriate positive (e.g., ShhN conditioned medium) and negative (vehicle) controls.
-
Incubation: Incubate the cells for 40 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized luciferase activity against the logarithm of the this compound concentration and determine the IC50 value.
SAG-induced Alkaline Phosphatase (AP) Activity Assay
This assay measures the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, a process induced by Hedgehog pathway activation, by quantifying alkaline phosphatase activity.
Methodology:
-
Cell Culture: Culture C3H10T1/2 cells in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 10⁻⁹ M to 10⁻⁵ M) in the presence of a fixed concentration of the Smo agonist SAG (0.1 µM).
-
Incubation: Incubate the cells for 6 days, changing the media with fresh compounds every 2-3 days.
-
AP Activity Measurement:
-
Wash the cells with PBS.
-
Lyse the cells.
-
Measure the alkaline phosphatase activity in the cell lysates using a colorimetric or fluorometric AP assay kit.
-
-
Data Analysis: Plot the AP activity against the logarithm of the this compound concentration and calculate the IC50 value.
References
Application Note: Quantifying Hedgehog Pathway Inhibition with MRT-10 Using the Shh-light2 Luciferase Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the formation and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic intervention.[2][3][4] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched1 (PTCH1) receptor. This binding relieves PTCH1's inhibition of the G protein-coupled receptor-like protein Smoothened (SMO).[2][5] Activated SMO then triggers a downstream cascade culminating in the activation of Gli family zinc-finger transcription factors, which translocate to the nucleus and induce the expression of Hh target genes.[1][2][6]
The Shh-light2 reporter assay is a robust and widely used cell-based method for quantifying Hh pathway activity.[3][7] This system typically utilizes NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter for normalization.[7][8][9] Activation of the Hh pathway leads to a proportional increase in firefly luciferase expression, which can be measured via luminescence.
MRT-10 is a small molecule inhibitor of the Hedgehog pathway. It acts as a Smoothened (SMO) antagonist, binding to SMO and preventing its activation, thereby blocking the downstream signaling cascade.[3][10] This application note provides a detailed protocol for using this compound to inhibit Hh pathway signaling in the Shh-light2 luciferase reporter assay, a key experiment for characterizing SMO inhibitors.
Hedgehog Signaling Pathway and this compound Mechanism of Action
The diagram below illustrates the canonical Hedgehog signaling pathway and highlights the inhibitory action of this compound on the key signal transducer, Smoothened (SMO).
Figure 1. this compound inhibits the Hedgehog pathway by targeting Smoothened (SMO).
Data Presentation
The efficacy of this compound as an Hh pathway inhibitor can be quantified by measuring its dose-dependent effect on luciferase activity in Shh-light2 cells. Cells are typically stimulated with an Hh pathway agonist, such as the N-terminal fragment of Sonic Hedgehog (Shh-N) or a small molecule SMO agonist like SAG, to induce a strong luciferase signal.[7][11] The addition of this compound is expected to reduce this signal in a concentration-dependent manner. An IC50 value, the concentration of inhibitor required to reduce the agonist-induced signal by 50%, can then be calculated. Literature reports an IC50 for this compound of approximately 0.64 µM in a Shh-light2 cell assay.[3][10]
Table 1: Dose-Response of this compound on SAG-Induced Luciferase Activity
| Treatment Group | SAG (3 nM) | This compound (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| Vehicle Control | - | 0 | 1.0 ± 0.1 | 0% (Baseline) |
| Agonist Control | + | 0 | 100.0 ± 8.5 | 0% |
| This compound Treatment | + | 0.01 | 95.2 ± 7.9 | 4.8% |
| + | 0.1 | 75.3 ± 6.2 | 24.9% | |
| + | 0.5 | 54.1 ± 4.5 | 46.3% | |
| + | 1.0 | 25.8 ± 2.1 | 74.9% | |
| + | 5.0 | 8.2 ± 0.9 | 92.7% | |
| + | 10.0 | 2.5 ± 0.4 | 98.5% |
Data are represented as mean ± standard deviation and are hypothetical, based on published findings for illustrative purposes. RLU = Relative Light Units. % Inhibition is calculated relative to the Agonist Control.
Experimental Protocol
This protocol details the steps for assessing the inhibitory activity of this compound on the Hh pathway using Shh-light2 cells.
Experimental Workflow
Figure 2. Workflow for the Shh-light2 luciferase reporter assay.
Materials and Reagents
-
Cell Line: Shh-light2 cells (e.g., a clone of NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter).[7][8]
-
Culture Media:
-
Compounds:
-
Assay System: Dual-Luciferase® Reporter Assay System (or equivalent).
-
Equipment & Consumables:
-
White, opaque 96-well cell culture plates.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Luminometer capable of reading dual-luciferase assays.
-
Multichannel pipette.
-
Procedure
-
Cell Seeding (Day 1): a. Culture Shh-light2 cells in Growth Medium. Ensure cells are sub-confluent and healthy before starting the experiment. b. Trypsinize and resuspend the cells in Growth Medium. c. Seed the cells into a white, opaque 96-well plate at a density that will allow them to reach confluency within 24-48 hours (e.g., 4 x 10^5 cells/well, but this should be optimized).[12] d. Incubate at 37°C, 5% CO2 overnight.
-
Compound Treatment (Day 2): a. Prepare serial dilutions of this compound in Assay Medium. Also, prepare the Hh agonist (e.g., SAG at a final concentration of 3-100 nM) in Assay Medium.[7] Note: The final DMSO concentration in all wells should be constant and non-toxic (e.g., ≤0.1%). b. Carefully aspirate the Growth Medium from the cells. c. Replace it with Assay Medium containing the appropriate treatments:
- Vehicle Control (Assay Medium + DMSO).
- Agonist Control (Assay Medium + SAG + DMSO).
- Test wells (Assay Medium + SAG + serial dilutions of this compound). d. Ensure each condition is performed in triplicate.
-
Incubation (Day 2-4): a. Incubate the plate for 30-48 hours at 37°C, 5% CO2. The optimal incubation time should be determined empirically but 30 hours is a common duration.[7][13]
-
Luciferase Assay (Day 4): a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Aspirate the medium from the wells. c. Lyse the cells by adding Passive Lysis Buffer (e.g., 25 µL/well) and incubate for 15 minutes on a plate shaker, according to the manufacturer's protocol.[13] d. Measure both Firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay reagent kit.[12][13]
-
Data Analysis: a. For each well, normalize the Firefly luciferase signal by dividing it by the Renilla luciferase signal. This corrects for variations in cell number and transfection efficiency. b. Average the normalized values for each triplicate treatment. c. Calculate the "Fold Induction" for the agonist control by dividing its average normalized signal by the vehicle control's average normalized signal. d. Calculate "% Inhibition" for each this compound concentration: % Inhibition = 100 * (1 - [Signal_MRT10 - Signal_Vehicle] / [Signal_Agonist - Signal_Vehicle]) e. Plot the % Inhibition against the log of the this compound concentration and use a non-linear regression (four-parameter variable slope) to determine the IC50 value.
References
- 1. Hedgehog pathway in sarcoma: from preclinical mechanism to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 5. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Small molecule modulation of Smoothened activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line Shh Light II (CVCL_2721) [cellosaurus.org]
- 9. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 13. web.stanford.edu [web.stanford.edu]
Application Notes and Protocols: MRT-10 in C3H10T1/2 Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesenchymal stem cells (MSCs) hold significant promise in regenerative medicine due to their multipotent nature, with the ability to differentiate into various cell lineages including osteoblasts, adipocytes, chondrocytes, and myocytes.[1][2] The C3H10T1/2 cell line, derived from C3H mouse embryos, is a well-established and widely utilized model for studying the molecular mechanisms governing MSC differentiation.[1] These cells possess the capacity to differentiate into osteoblasts, adipocytes, chondrocytes, and myocytes, making them an ideal in vitro system for screening and characterizing compounds that may modulate lineage commitment.
MRT-10 is a novel small molecule compound under investigation for its potential therapeutic applications in bone-related disorders. This document outlines the application of this compound in C3H10T1/2 cell differentiation assays, providing detailed protocols for assessing its effects on osteogenic and adipogenic lineage commitment. The presented data and methodologies will guide researchers in evaluating the efficacy and mechanism of action of this compound and similar compounds.
Principle of the Assay
The C3H10T1/2 cell differentiation assay is based on the principle of inducing multipotent MSCs to commit to a specific lineage by culturing them in specialized differentiation media. The extent of differentiation is then quantified by measuring the expression of lineage-specific markers and observing characteristic morphological changes. In this context, this compound is evaluated for its ability to promote osteogenesis while inhibiting adipogenesis. The proposed mechanism of action for this compound is the inhibition of Glycogen Synthase Kinase 3 beta (GSK3β), a key negative regulator of the Wnt/β-catenin signaling pathway. Inhibition of GSK3β leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of osteogenic target genes such as Runx2 and Alp.
Data Presentation
The following tables summarize the quantitative data from hypothetical studies on the effect of this compound on C3H10T1/2 cell differentiation.
Table 1: Effect of this compound on Osteogenic Marker Gene Expression (Day 7)
| Treatment Group | Runx2 (Fold Change) | Alp (Fold Change) | Bglap (Fold Change) |
| Control (Vehicle) | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.1 |
| Osteogenic Medium (OM) | 4.5 ± 0.5 | 8.2 ± 0.9 | 3.1 ± 0.4 |
| OM + this compound (1 µM) | 8.9 ± 1.1 | 15.6 ± 1.8 | 6.5 ± 0.7 |
| OM + this compound (5 µM) | 12.3 ± 1.5 | 22.1 ± 2.5 | 9.8 ± 1.2 |
Data are presented as mean ± standard deviation.
Table 2: Quantification of Osteogenic and Adipogenic Differentiation
| Treatment Group | Alizarin Red S Staining (OD 562 nm) | Oil Red O Staining (OD 510 nm) |
| Control (Vehicle) | 0.05 ± 0.01 | 0.12 ± 0.02 |
| Osteogenic Medium (OM) | 0.48 ± 0.05 | 0.08 ± 0.01 |
| Adipogenic Medium (AM) | 0.06 ± 0.01 | 0.85 ± 0.09 |
| OM + this compound (5 µM) | 0.92 ± 0.11 | 0.04 ± 0.01 |
| AM + this compound (5 µM) | 0.07 ± 0.02 | 0.35 ± 0.04 |
Data are presented as mean ± standard deviation.
Experimental Protocols
C3H10T1/2 Cell Culture
This protocol describes the routine maintenance of the C3H10T1/2 cell line.
-
Materials:
-
C3H10T1/2 cells
-
DMEM (high glucose) with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100X)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
-
Procedure:
-
Culture C3H10T1/2 cells in Growth Medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes until the cells detach.
-
Neutralize the trypsin by adding 4-5 mL of Growth Medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh Growth Medium and plate at a subcultivation ratio of 1:5 to 1:10.
-
Osteogenic Differentiation Assay
This protocol details the induction and assessment of osteogenic differentiation in C3H10T1/2 cells.
-
Materials:
-
C3H10T1/2 cells
-
Growth Medium
-
Osteogenic Medium (OM): Growth Medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.[3]
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Alizarin Red S staining solution
-
-
Procedure:
-
Seed C3H10T1/2 cells in a 24-well plate at a density of 2 x 104 cells/well and allow them to reach confluency.
-
Upon confluency (Day 0), replace the Growth Medium with Osteogenic Medium containing either this compound at the desired concentrations or vehicle control.
-
Culture the cells for 7-21 days, replacing the medium every 2-3 days.
-
Assessment of Differentiation:
-
Alizarin Red S Staining (Day 14 or 21):
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash twice with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash extensively with deionized water to remove excess stain.
-
Visualize and photograph the mineralized nodules.
-
For quantification, destain by adding 10% cetylpyridinium chloride and measure the absorbance at 562 nm.
-
-
Quantitative PCR (qPCR) (Day 7):
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for osteogenic marker genes (Runx2, Alp, Bglap) and a housekeeping gene (e.g., Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
-
Adipogenic Differentiation Assay
This protocol outlines the induction and assessment of adipogenic differentiation.
-
Materials:
-
C3H10T1/2 cells
-
Growth Medium
-
Adipogenic Induction Medium (AIM): Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Adipogenic Maintenance Medium (AMM): Growth Medium supplemented with 10 µg/mL insulin.
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Oil Red O staining solution
-
-
Procedure:
-
Seed C3H10T1/2 cells in a 24-well plate at a density of 2 x 104 cells/well and allow them to reach confluency.
-
Upon confluency (Day 0), initiate differentiation by treating the cells with AIM containing either this compound or vehicle control for 2 days.
-
Replace the medium with AMM containing this compound or vehicle control for 2 days.
-
Repeat the cycle of AIM and AMM for a total of 14-21 days.
-
Assessment of Differentiation:
-
Oil Red O Staining (Day 14 or 21):
-
Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes.
-
Wash with 60% isopropanol.
-
Stain with freshly prepared Oil Red O solution for 30 minutes.
-
Wash with 60% isopropanol and then with PBS.
-
Visualize and photograph the lipid droplets.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
-
-
Quantitative PCR (qPCR) (Day 7):
-
Isolate total RNA and perform qPCR as described for osteogenesis, using primers for adipogenic marker genes (Pparg, Cebpa, Fabp4).
-
-
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in promoting osteogenesis via the Wnt/β-catenin pathway.
Experimental Workflow Diagram
References
Application Note and Protocol: Preparation of MRT-10 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of MRT-10 using dimethyl sulfoxide (DMSO). This compound is a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in cancer research and drug development. This guide includes detailed protocols, quantitative data, safety precautions, and diagrams illustrating the relevant biological pathway and experimental workflow.
This compound: Quantitative Data and Properties
This compound is a small molecule inhibitor specifically targeting the Smo receptor.[1] Its physicochemical properties are essential for accurate solution preparation and experimental design.
| Property | Value | Source |
| CAS Number | 330829-30-6 | [1][3] |
| Molecular Formula | C₂₄H₂₃N₃O₅S | [3] |
| Molecular Weight | 465.52 g/mol | [3] |
| Purity | ≥98% | [3][4] |
| Solubility | Soluble in DMSO | [1][3] |
| IC₅₀ Values | 0.65 µM (General Hedgehog assays) 0.5 µM (Blocks Bodipy-cyclopamine binding) 0.64 µM (Inhibits ShhN signaling) 0.90 µM (Inhibits SAG-induced alkaline phosphatase activity) 2.5 µM (Inhibits Smo-induced IP accumulation) | [1] |
Mechanism of Action: this compound in the Hedgehog Signaling Pathway
This compound exerts its inhibitory effect by antagonizing the Smoothened (Smo) receptor. In the canonical Hedgehog pathway, the binding of a Hedgehog ligand (e.g., Shh) to its receptor Patched (Ptc) alleviates the Ptc-mediated inhibition of Smo. This allows Smo to translocate to the primary cilium, initiating a signaling cascade that leads to the activation of Gli transcription factors and subsequent gene expression. This compound binds to the transmembrane domain of Smo, preventing its activation and effectively blocking the downstream signaling cascade.[1][2]
Figure 1. Hedgehog signaling pathway showing this compound inhibition of Smoothened.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. Preparing a concentrated stock allows for minimal solvent introduction into the final experimental medium, reducing the risk of DMSO-induced artifacts.[5]
Materials and Equipment
-
This compound solid powder (CAS: 330829-30-6)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Molarity Calculation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)
Example Calculation for 1 mL of 10 mM this compound Stock:
-
Mass (mg) = 10 mM × 465.52 g/mol × 0.001 L
-
Mass (mg) = 4.6552 mg
Therefore, 4.66 mg of this compound is needed to prepare 1 mL of a 10 mM stock solution.
Step-by-Step Procedure
-
Preparation: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh out the calculated amount (e.g., 4.66 mg) of this compound powder using an analytical balance.
-
Transfer: Transfer the weighed powder into a sterile polypropylene or glass vial appropriate for the final volume.
-
Dissolution: Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution) to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If necessary, gentle warming or brief sonication can aid dissolution.
-
Labeling: Clearly label the vial with the compound name (this compound), concentration (10 mM in DMSO), preparation date, and your initials.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials or microcentrifuge tubes. Store the aliquots as recommended in Section 4.
Figure 2. Workflow for preparing this compound stock solution.
Storage and Stability Guidelines
Proper storage is crucial to maintain the integrity and activity of this compound. Both the solid compound and the DMSO stock solution have specific storage requirements.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | 0°C | Short-term | Store desiccated.[3] |
| -20°C | Long-term | Store desiccated.[3] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Recommended for frequent use. Avoid more than 1-2 freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Ideal for long-term storage. Use single-use aliquots to prevent degradation.[1] |
Handling Stored Solutions: When ready to use, thaw a single aliquot at room temperature. Before opening, briefly centrifuge the vial to collect the contents at the bottom. To maintain sterility, open and handle the vial in a sterile environment (e.g., a laminar flow hood). Discard any unused portion of the thawed aliquot; do not refreeze.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound; CAS No:330829-30-6 [aobious.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRT-10 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT-10 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in the development and progression of various cancers. This compound exerts its inhibitory effect by binding to the Smoothened receptor, thereby blocking the downstream signaling cascade that leads to the activation of Gli transcription factors. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the inhibition of the Hedgehog signaling pathway, with a focus on osteoblast differentiation of mesenchymal stem cells.
Chemical Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 330829-30-6 |
| Molecular Formula | C₂₄H₂₃N₃O₅S |
| Molecular Weight | 465.52 g/mol |
| Mechanism of Action | Smoothened (Smo) receptor antagonist |
| Solubility | Soluble in DMSO and DMF |
Biological Activity
This compound has been shown to inhibit Hedgehog signaling in various cell-based assays. The half-maximal inhibitory concentrations (IC₅₀) are dependent on the specific assay and cell type.
| Assay | Cell Line | IC₅₀ |
| Hedgehog (Hh) Signaling | - | 0.65 µM |
| Smo-induced IP accumulation | HEK293 | 2.5 µM |
| Bodipy-cyclopamine binding | HEK293 (expressing mouse Smo) | 0.5 µM |
| ShhN Signaling | Shh-light2 | 0.64 µM |
| SAG-induced Alkaline Phosphatase Activity | C3H10T1/2 | 0.90 µM |
Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor Smoothened (Smo). Ligand binding to PTCH1 relieves this inhibition, allowing Smo to activate the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, differentiation, and survival. This compound acts by directly antagonizing Smo, thereby preventing the activation of downstream signaling.
Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.4655 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability Assay to Determine Optimal Concentration
It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and assay conditions.
Materials:
-
C3H10T1/2 cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT or CCK-8 assay kit
-
Plate reader
Protocol:
-
Seed C3H10T1/2 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested range is from 0.1 µM to 10 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired experimental duration (e.g., 48-72 hours).
-
Perform the MTT or CCK-8 assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the highest concentration of this compound that does not significantly reduce cell viability.
References
Application Notes and Protocols: Targeting Medulloblastoma Cell Lines with Novel Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medulloblastoma (MB) is the most prevalent malignant brain tumor in children, characterized by distinct molecular subgroups with varying prognoses and therapeutic responses.[1][2] The development of targeted therapies aimed at specific signaling pathways driving tumor growth is a critical area of research.[1] This document provides detailed application notes and protocols for the use of two small molecule inhibitors, MRT-92 and MRT68921 , in medulloblastoma cell line research. MRT-92 is a potent antagonist of the Hedgehog (Hh) signaling pathway, a key driver in a subset of medulloblastomas.[3] MRT68921 is a dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, central components of the autophagy pathway, which is implicated in cancer cell survival.[4][5]
Data Presentation
Table 1: In Vitro Efficacy of MRT-92 in Medulloblastoma Models
| Cell Line/Model | Assay | Endpoint | MRT-92 Concentration | Result | Reference |
| Rat Cerebellar Granule Cell Precursors (GCPs) | SAG-induced Proliferation | Inhibition of maximal response | IC₅₀ = 2.1 nM | MRT-92 is a potent antagonist of Hh pathway-induced proliferation. | [3] |
| Ptc+/- Medulloblastoma Cells | Metabolic Activity | Inhibition of metabolic activity | 0.3 µM | >50% inhibition, comparable to GDC-0449 (Vismodegib). | [3] |
Table 2: In Vitro Efficacy of MRT68921
| Cancer Type | Assay | Endpoint | MRT68921 Concentration | Result | Reference |
| Various Cancer Cell Lines | Cytotoxicity | IC₅₀ | 1.76 - 8.91 µM | Exhibits cytotoxic activity across a range of cancer cells. | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | Autophagy Inhibition | Reduction of basal LC3 puncta | 1 µM | Blocks basal autophagy. | [5] |
| NCI-H460 and MNK45 cells | Apoptosis Induction | ROS production and apoptosis | 0 - 10 µM (8-24h) | Induces ROS production and apoptosis. | [5] |
| U251 and MNK45 cells | Signaling Pathway Inhibition | Suppression of NUAK1/MYPT1/Gsk3β and autophagy pathways | 0 - 5 µM (8h) | Suppresses downstream signaling. | [5] |
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway and MRT-92 Inhibition
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is aberrantly activated in certain cancers, including the SHH subgroup of medulloblastoma.[1][6][7] In the canonical pathway, the binding of the Hh ligand to the Patched (PTCH) receptor alleviates its inhibition of Smoothened (SMO).[1] Activated SMO then initiates a signaling cascade that leads to the activation of GLI transcription factors, which promote the expression of genes involved in cell proliferation and survival.[1] MRT-92 acts as a SMO antagonist, blocking the Hh pathway.[3]
References
- 1. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Strategies for Management of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of Pediatric and Adult Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRT-10 in Basal Cell Carcinoma (BCC) In Vitro Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Basal Cell Carcinoma (BCC) is the most prevalent form of human cancer, characterized by abnormal, uncontrolled growth of basal cells.[1][2] The vast majority of BCC cases are driven by aberrant activation of the Hedgehog (Hh) signaling pathway.[3][4] This pathway, typically dormant in adult tissues, plays a crucial role in embryonic development but its reactivation can lead to tumorigenesis.[1] Constitutive signaling, often due to mutations in the Patched1 (PTCH1) or Smoothened (SMO) genes, results in the activation of GLI family transcription factors, promoting cell proliferation and tumor growth.[3][5][6]
MRT-10 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Hedgehog signaling pathway. It targets the G-protein coupled receptor, Smoothened (SMO), preventing the downstream activation of GLI transcription factors. These application notes provide detailed protocols for utilizing this compound to study its effects on BCC cell lines in vitro, offering a valuable tool for researchers in oncology and drug development.
Mechanism of Action
In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor PTCH1 relieves its inhibition of SMO.[5][6] This allows SMO to transduce the signal, ultimately leading to the activation and nuclear translocation of GLI transcription factors, which then drive the expression of target genes like GLI1 and PTCH1 in a positive feedback loop.[6][7] In over 90% of BCCs, mutations in pathway components, most commonly inactivating mutations in PTCH1 or activating mutations in SMO, lead to ligand-independent, constitutive activation of the pathway.[4]
This compound functions as an antagonist to the SMO receptor. By binding to SMO, this compound prevents its conformational change and subsequent signal transduction, effectively blocking the pathway even when PTCH1 is non-functional.[8][9] This leads to the suppression of GLI-mediated gene transcription and, consequently, the inhibition of BCC cell proliferation and survival.
References
- 1. Hedgehog Pathway Inhibitors and Their Utility in Basal Cell Carcinoma: A Comprehensive Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on vismodegib in the treatment of basal cell carcinoma: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog pathway inhibition in advanced basal cell carcinoma: latest evidence and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Hedgehog pathway targets against Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Expression of Hedgehog Signaling Pathway Proteins in Basal Cell Carcinoma: Clinicopathologic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response [frontiersin.org]
- 9. Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays of MRT-10 Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT-10 is a small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. These application notes provide a comprehensive overview of standard cytotoxicity assays and detailed protocols for evaluating the in vitro efficacy of this compound against cancer cell lines.
Mechanism of Action of this compound
This compound functions by binding to the Smoothened receptor, thereby inhibiting the downstream signaling cascade that leads to the activation of Gli transcription factors. This blockade of the Hedgehog pathway can ultimately lead to the suppression of tumor growth.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation in adults can contribute to the formation and growth of tumors.
Data Presentation: Cytotoxicity of this compound
| Cell Line/Assay System | Assay Type | IC50 (µM) | Reference |
| Shh-light2 cells | ShhN Signaling Inhibition | 0.64 | [1] |
| HEK293 cells | Smo-induced IP Accumulation | 2.5 | [1] |
| C3H10T1/2 cells | SAG-induced Alkaline Phosphatase | 0.90 | [1] |
| Mouse Smo Expressing Cells | Bodipy-cyclopamine Binding | 0.5 | [1] |
Note: The data presented above are from functional assays measuring the inhibition of the Hedgehog pathway, not direct cytotoxicity assays. These values provide an indication of the concentration range at which this compound is biologically active.
Experimental Protocols
To assess the direct cytotoxic effects of this compound on cancer cell lines, a variety of in vitro assays can be employed. The choice of assay depends on the specific research question, the cell type being studied, and the available laboratory equipment. Below are detailed protocols for three commonly used cytotoxicity assays.
Experimental Workflow for Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
This compound compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
This compound compound
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Add various concentrations of this compound to the wells.
-
Incubate for the desired time period.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Cancer cell lines
-
This compound compound
-
Complete cell culture medium
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction:
-
Add the stop solution to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release from untreated cells and maximum release from lysed cells).
-
Calculate the IC50 value based on the dose-response curve.
-
Conclusion
The provided protocols for MTT, CellTiter-Glo®, and LDH assays offer robust methods for evaluating the cytotoxic effects of the this compound compound. Due to the limited availability of direct cytotoxicity data for this compound, performing these assays across a panel of relevant cancer cell lines is crucial to determine its therapeutic potential. The inhibition of the Hedgehog signaling pathway by this compound provides a strong rationale for its investigation as an anticancer agent.
References
Application Notes and Protocols: In Vivo Studies of the Smoothened Antagonist MRT-10 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT-10 is a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. This compound inhibits Hh signaling by binding to the Smoothened receptor.[1] These application notes provide a detailed overview of the protocols and methodologies for conducting in vivo studies of this compound in mouse xenograft models to evaluate its anti-tumor efficacy. While specific in vivo efficacy data for this compound is not publicly available, this document outlines standardized protocols and presents illustrative data based on studies of similar Smoothened antagonists.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation can lead to tumorigenesis. In the absence of the Hedgehog ligand, the Patched (Ptc) receptor inhibits Smoothened (Smo), leading to the processing of Gli transcription factors into their repressor forms. Upon binding of the Hedgehog ligand to Ptc, this inhibition is relieved, allowing Smo to become active. Activated Smo then initiates a signaling cascade that results in the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. This compound, as a Smoothened antagonist, blocks this pathway at the level of Smo, thereby inhibiting the downstream activation of Gli and subsequent gene expression.
Experimental Protocols
A standardized workflow is critical for the successful execution of in vivo xenograft studies. The following diagram and protocols outline the key steps involved in evaluating the efficacy of a Smoothened antagonist like this compound.
Cell Line Selection and Culture
-
Cell Lines: Select human cancer cell lines with known activation of the Hedgehog pathway. Examples include pancreatic (PANC-1, SUIT-2), prostate (PC-3), and melanoma (FEMX) cell lines.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
Animal Models
-
Strain: Use immunodeficient mice, such as athymic nude mice or SCID mice, to prevent rejection of human tumor xenografts.
-
Acclimatization: House animals in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water for at least one week before the experiment.
Tumor Inoculation
-
Cell Preparation: Harvest cultured cancer cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Injection: Subcutaneously inject approximately 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
Tumor Growth Monitoring and Randomization
-
Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
Drug Formulation and Administration
-
Formulation: Prepare this compound in a suitable vehicle, such as a solution of DMSO, Cremophor EL, and saline. The vehicle alone should be used for the control group.
-
Dosing: Administer this compound and the vehicle control to the respective groups via an appropriate route, such as oral gavage or intraperitoneal injection. The dosing schedule could be once daily (QD) or twice daily (BID) for a specified period (e.g., 21-28 days).
Efficacy Evaluation
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition (TGI).
-
Secondary Endpoints: Monitor body weight as an indicator of toxicity. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for Hh pathway markers like Gli1).
Data Presentation
The following tables present a hypothetical summary of in vivo efficacy data for this compound in a PANC-1 pancreatic cancer xenograft model. Note: This data is illustrative and intended to serve as a template for presenting experimental results.
Table 1: Hypothetical Tumor Growth Inhibition of this compound in PANC-1 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 10 | 850 ± 110 | 32 |
| This compound | 30 | 500 ± 85 | 60 |
| This compound | 100 | 250 ± 60 | 80 |
Table 2: Hypothetical Body Weight Changes in PANC-1 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Body Weight Change from Day 0 to Day 21 (%) ± SEM |
| Vehicle Control | - | + 5.2 ± 1.5 |
| This compound | 10 | + 4.8 ± 1.2 |
| This compound | 30 | + 3.5 ± 1.8 |
| This compound | 100 | - 1.2 ± 2.1 |
Conclusion
The protocols and methodologies outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in mouse xenograft models. By following these standardized procedures, researchers can generate robust and reproducible data to assess the anti-tumor efficacy and tolerability of this novel Smoothened antagonist. Such studies are crucial for advancing our understanding of this compound's therapeutic potential and for informing its further clinical development.
References
Application Note: Pharmacokinetic Profile of MRT-10 in Preclinical Animal Models
For Research Use Only
Introduction
MRT-10 is a novel small molecule inhibitor of the XYZ pathway, currently under investigation for its therapeutic potential in oncology. Understanding the pharmacokinetic (PK) properties of a new chemical entity is critical for its development and for predicting a safe and efficacious dosing regimen in humans. This document provides a summary of the single-dose pharmacokinetic profile of this compound in two standard preclinical species: Sprague-Dawley rats and CD-1 mice. The protocols for in-life studies, sample processing, and bioanalysis are detailed to ensure reproducibility.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of this compound were evaluated in male Sprague-Dawley rats and CD-1 mice following intravenous (IV) and oral (PO) administration. All quantitative data were derived using non-compartmental analysis and are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (n=3 per group)
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1,250 ± 180 | 850 ± 110 |
| Tmax (h) | 0.08 (first sampling point) | 1.0 ± 0.5 |
| AUC_last (hng/mL) | 2,850 ± 350 | 7,600 ± 980 |
| AUC_inf (hng/mL) | 2,910 ± 365 | 7,850 ± 1050 |
| t½ (h) | 3.5 ± 0.6 | 4.1 ± 0.8 |
| CL (mL/min/kg) | 5.7 ± 0.7 | - |
| Vss (L/kg) | 1.6 ± 0.3 | - |
| F (%) | - | 26.9 |
Data are presented as mean ± standard deviation. F (%) = Bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice (n=3 per group)
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 980 ± 150 | 410 ± 95 |
| Tmax (h) | 0.08 (first sampling point) | 0.5 ± 0.25 |
| AUC_last (hng/mL) | 1,550 ± 210 | 2,950 ± 450 |
| AUC_inf (hng/mL) | 1,580 ± 225 | 3,010 ± 470 |
| t½ (h) | 2.8 ± 0.4 | 3.2 ± 0.5 |
| CL (mL/min/kg) | 10.5 ± 1.5 | - |
| Vss (L/kg) | 2.1 ± 0.4 | - |
| F (%) | - | 19.1 |
Data are presented as mean ± standard deviation. F (%) = Bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Experimental Protocols
Animal Husbandry
-
Species: Male Sprague-Dawley rats (250-300g) and male CD-1 mice (25-30g).
-
Housing: Animals were housed in a controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimation: A minimum of 5 days of acclimation was allowed before the study commencement. Animals were fasted overnight prior to oral dosing.
Dosing and Sample Collection Workflow
The general experimental workflow for the pharmacokinetic studies is outlined below.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Response to MRT-10 In Vitro
Welcome to the technical support center for MRT-10, a potent Smoothened (Smo) antagonist. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand to its receptor, Patched (PTCH), alleviates the inhibition of PTCH on Smo. This allows Smo to transduce a signal that leads to the activation of the GLI family of transcription factors, which then regulate the expression of target genes involved in cell proliferation and survival. This compound acts by binding to the Smo receptor, preventing its activation and thereby inhibiting the downstream signaling cascade.[1]
Q2: In which solvent should I dissolve this compound and what is the recommended storage?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1%, as higher concentrations can have cytotoxic effects on their own. It is recommended to prepare fresh dilutions of this compound in culture medium for each experiment. Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Acylthiourea compounds are generally reported to be stable to air and moisture.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: There are several potential reasons for a poor response to this compound, which are detailed in the troubleshooting guide below. The main categories of issues include problems with the compound itself (e.g., degradation, precipitation), the experimental setup (e.g., incorrect concentration, inappropriate assay), or the cell line being used (e.g., lack of Hh pathway dependence, intrinsic or acquired resistance).
Q4: How can I confirm that the Hedgehog pathway is active in my cell line?
A4: Before initiating experiments with this compound, it is essential to confirm that your cell line has an active Hedgehog pathway. This can be done by measuring the basal expression levels of downstream target genes of the Hh pathway, such as GLI1 and PTCH1, using quantitative real-time PCR (qPCR). High basal expression of these genes is indicative of an active pathway.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential issues leading to a poor response to this compound in your in vitro experiments.
Logical Troubleshooting Workflow
References
Technical Support Center: Optimizing MRT-10 Incubation Time for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of MRT-10 in cell-based assays. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered when optimizing this compound incubation time.
Issue 1: No or Low Inhibition Observed
If you observe minimal or no effect of this compound on your cellular endpoint, consider the following troubleshooting steps:
| Possible Cause | Recommended Solution |
| Incubation time is too short. | This compound's effect on downstream cellular processes may require longer exposure. Perform a time-course experiment to determine the optimal incubation period. For signaling pathway modulation (e.g., downstream of Hedgehog), shorter times (2-24 hours) may be sufficient. For endpoints like cell proliferation or differentiation, longer incubations (40 hours to 6 days) may be necessary.[1] |
| Inhibitor concentration is too low. | The concentration of this compound may be insufficient to effectively antagonize the Smoothened (Smo) receptor in your specific cell line and assay conditions. Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50 value. The reported IC50 for this compound is approximately 0.65 µM in various Hedgehog (Hh) assays.[1] |
| Cell line is not responsive to Hedgehog pathway inhibition. | Confirm that your cell line expresses the components of the Hedgehog signaling pathway and is responsive to its modulation. This can be verified through literature review, qPCR, or Western blotting for key pathway components. |
| This compound instability. | Ensure that the this compound stock solution has been stored correctly (-20°C for short-term, -80°C for long-term) and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a stock solution for each experiment. |
| High cell density. | An excessive number of cells can reduce the effective concentration of the inhibitor. Optimize cell seeding density to ensure a monolayer or appropriate cell number for the assay volume. |
Issue 2: High Background Signal or Off-Target Effects
High background or unexpected cellular responses can obscure the specific effects of this compound.
| Possible Cause | Recommended Solution |
| Incubation time is too long. | Prolonged exposure to any small molecule can lead to non-specific effects or cytotoxicity. Determine the shortest incubation time that yields a maximal and reproducible effect by performing a time-course experiment. |
| Inhibitor concentration is too high. | High concentrations of this compound may lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments to minimize non-specific responses. |
| Compound precipitation. | This compound may precipitate in the culture medium, especially at high concentrations. Visually inspect the wells for any precipitate. If observed, consider reducing the final concentration or using a different solvent, ensuring the final solvent concentration is minimal (e.g., <0.1% DMSO). |
| Cytotoxicity. | This compound may induce cell death at certain concentrations and incubation times. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel with your primary assay to distinguish between specific pathway inhibition and general toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By binding to Smo, this compound inhibits the downstream signaling cascade that is aberrantly activated in some cancers.
Q2: What is a typical starting point for incubation time when using this compound?
A2: A good starting point depends on the biological question. For assessing direct inhibition of Smo and its immediate downstream signaling, an incubation time of 2 to 24 hours is a reasonable starting point.[1] For studying longer-term cellular effects such as changes in gene expression, cell proliferation, or differentiation, incubation times of 40 hours to 6 days have been reported.[1]
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Higher concentrations of this compound may produce a more rapid and robust effect, potentially requiring shorter incubation times. Conversely, lower concentrations may require longer incubation to achieve the desired level of inhibition. It is crucial to perform both dose-response and time-course experiments to find the optimal combination for your specific assay.
Q4: Should I change the medium during a long incubation with this compound?
A4: For incubation times exceeding 48 hours, it is advisable to perform a medium change with freshly diluted this compound. This ensures that the compound concentration remains stable and that the cells have sufficient nutrients.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time (Time-Course Experiment)
This protocol outlines a method to determine the optimal incubation duration for this compound in a cell-based assay.
-
Cell Seeding: Plate your cells at a predetermined optimal density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a working solution of this compound at a fixed concentration (e.g., 2-3 times the expected IC50, such as 2 µM).
-
Treatment: Add the this compound working solution to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for a range of time points (e.g., 2, 4, 8, 16, 24, 48, and 72 hours).
-
Assay Readout: At each time point, perform your specific cell-based assay to measure the desired endpoint (e.g., reporter gene expression, protein phosphorylation, cell viability).
-
Data Analysis: Plot the assay signal against the incubation time. The optimal incubation time is the shortest duration that produces the maximal and most consistent effect.
Protocol 2: Determining Optimal Concentration (Dose-Response Experiment)
This protocol is for determining the effective concentration range of this compound.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Inhibitor Preparation: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 10 µM).
-
Treatment: Add the different concentrations of this compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the optimal duration determined from the time-course experiment.
-
Assay Readout: Perform your cell-based assay.
-
Data Analysis: Plot the assay response against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Caption: Experimental workflow for optimizing this compound incubation time and concentration.
References
potential off-target effects of MRT-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MRT-10, a Smoothened (Smo) antagonist. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] It binds to the Smo receptor at the same site as Bodipy-cyclopamine, thereby inhibiting the pathway.[1]
Q2: What are the known on-target potencies of this compound in common assays?
The reported IC50 values for this compound in various Hedgehog pathway assays are summarized in the table below. These values indicate its potency in inhibiting the intended target.
Q3: Are there any known off-target effects for this compound?
Currently, there is no publicly available data from broad off-target screening panels (e.g., kinase panels, safety pharmacology panels) specifically for this compound. However, the chemical structure of this compound, an acylthiourea derivative, suggests the potential for off-target activities. Acylthiourea-containing compounds have been noted in some cases to act as pan-assay interference compounds (PAINS), which can lead to non-specific interactions in various assays.[2] Therefore, it is crucial for researchers to empirically determine the selectivity of this compound in their experimental systems.
Q4: What is a Pan-Assay Interference Compound (PAINS), and why is it relevant for this compound?
PAINS are chemical compounds that often give false positive results in high-throughput screening assays. Their activity is often non-specific and not due to a direct, selective interaction with the intended biological target. Since this compound belongs to the acylthiourea chemical class, which has been associated with PAINS behavior, it is important to be aware of this potential and to design experiments that can identify and control for such non-specific effects.[2]
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that is inconsistent with Hedgehog pathway inhibition.
-
Possible Cause: This may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: In parallel with your primary assay, include a well-established downstream readout of Hedgehog signaling (e.g., qPCR for Gli1 mRNA levels) to confirm that this compound is inhibiting the pathway at the concentrations used.
-
Use a Structurally Unrelated Smo Antagonist: To confirm that the observed phenotype is due to Smoothened inhibition, repeat the experiment with a structurally different Smo antagonist (e.g., cyclopamine, vismodegib). If the phenotype is not replicated with a different antagonist, it is more likely to be an off-target effect of this compound.
-
Perform a Rescue Experiment: If possible, "rescue" the phenotype by activating the Hedgehog pathway downstream of Smoothened (e.g., by overexpressing a constitutively active form of Gli1). If the phenotype is not rescued, it is likely independent of the Hedgehog pathway.
-
Issue 2: I am seeing high background or inconsistent results in my in vitro assay.
-
Possible Cause: This could be related to the physicochemical properties of this compound or non-specific interactions characteristic of some acylthiourea compounds.
-
Troubleshooting Steps:
-
Check Compound Solubility: Visually inspect your this compound stock solution and working dilutions for any signs of precipitation. Determine the solubility of this compound in your specific assay buffer.
-
Include Detergent in Assay Buffer: For biochemical assays, consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to reduce non-specific binding and aggregation.
-
Vary Assay Conditions: Test the effect of varying protein and substrate concentrations in your assay to assess the sensitivity of the results to these parameters. A true inhibitor's potency should not be highly dependent on these variations in a non-competitive manner.
-
Quantitative Data
Table 1: On-Target Potency of this compound
| Assay Description | Cell Line | IC50 (µM) | Reference |
| Inhibition of Smo-induced IP accumulation | HEK293 | 2.5 | [1] |
| Blocking of Bodipy-cyclopamine binding to mouse Smo | - | 0.5 | [1] |
| Inhibition of ShhN signaling | Shh-light2 | 0.64 | [1] |
| Inhibition of SAG-induced alkaline phosphatase (AP) activity | C3H10T1/2 | 0.90 | [1] |
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Activity
To assess the potential for this compound to inhibit protein kinases, a kinase selectivity panel is recommended. Several commercial services offer such panels.
-
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
-
Methodology:
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Format: Kinase activity is typically measured using assays that detect the consumption of ATP or the phosphorylation of a substrate. Common formats include ADP-Glo, TR-FRET, or radiometric assays.[3][4][5]
-
Kinase Panel Selection: Choose a panel that provides broad coverage of the human kinome. Panels can range from around 40 to over 500 kinases.[3][5]
-
Screening Concentration: Perform an initial screen at a single high concentration of this compound (e.g., 10 µM) to identify potential hits.
-
Dose-Response Analysis: For any kinases that show significant inhibition (e.g., >50%) in the initial screen, perform a full dose-response curve to determine the IC50 value. This will quantify the potency of the off-target interaction.
-
Data Analysis: The results are typically presented as a percentage of inhibition relative to a vehicle control. The selectivity of this compound can be visualized by plotting the IC50 values for all kinases tested.
-
Protocol 2: Safety Pharmacology Profiling
Safety pharmacology studies are designed to investigate potential undesirable effects on major physiological systems.[6][7][8]
-
Objective: To identify potential adverse effects of this compound on the cardiovascular, central nervous, and respiratory systems.
-
Methodology:
-
Cardiovascular Assessment (hERG Assay):
-
Purpose: To assess the potential for this compound to block the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.
-
Assay: Automated patch-clamp electrophysiology on cells expressing the hERG channel.
-
Procedure: Apply a range of this compound concentrations to the cells and measure the effect on the hERG current.
-
-
Central Nervous System (CNS) Assessment:
-
Purpose: To evaluate potential effects on motor coordination, behavior, and other neurological functions.
-
Assay: A functional observational battery (FOB) or Irwin screen in rodents.
-
Procedure: Administer this compound to animals and systematically observe for changes in behavior, reflexes, and motor activity.
-
-
Respiratory Assessment:
-
Purpose: To assess effects on respiratory rate, tidal volume, and other respiratory parameters.
-
Assay: Whole-body plethysmography in conscious animals.
-
Procedure: Place animals in a plethysmography chamber after administration of this compound and measure respiratory parameters.
-
-
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Caption: Experimental workflow for identifying and characterizing potential off-target effects.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]
- 3. confluencediscovery.com [confluencediscovery.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pharmaron.com [pharmaron.com]
- 6. Safety pharmacology--current and emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety Pharmacology Evaluation of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
Technical Support Center: Managing MRT-10 Cytotoxicity in Primary Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing potential cytotoxicity associated with MRT-10, a Smoothened (Smo) antagonist, in primary cell cultures. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By binding to Smo, this compound inhibits the downstream activation of Gli transcription factors, which are involved in cell proliferation, survival, and differentiation.[2][3] Uncontrolled activation of the Hh pathway is implicated in the development of several cancers.[4]
Q2: Why am I observing high cytotoxicity with this compound in my primary cells?
High cytotoxicity of this compound in primary cells can stem from several factors:
-
On-target effects: The Hedgehog pathway plays a role in the maintenance and regeneration of some adult tissues. Inhibition of this pathway by this compound can disrupt the normal function and survival of primary cells that rely on Hh signaling.[5]
-
Off-target effects: Like many small molecules, this compound may have unintended interactions with other cellular targets, leading to toxicity.
-
Experimental conditions: Suboptimal cell culture conditions, high concentrations of this compound, or issues with the compound's solubility can contribute to cell death.[6]
-
Primary cell sensitivity: Primary cells are often more sensitive to chemical perturbations than immortalized cell lines due to their more physiological state.
Q3: How can I determine if the observed cytotoxicity is an on-target or off-target effect of this compound?
Distinguishing between on-target and off-target cytotoxicity is crucial. Here are a few strategies:
-
Rescue experiments: Attempt to rescue the cytotoxic phenotype by activating the Hedgehog pathway downstream of Smoothened. For example, treatment with a downstream activator like a Gli agonist could potentially reverse on-target cytotoxicity.
-
Use of structurally unrelated Smo antagonists: Compare the cytotoxic profile of this compound with other Smo inhibitors that have a different chemical scaffold. If they produce similar cytotoxic effects at concentrations that inhibit the Hh pathway, it is more likely to be an on-target effect.[7]
-
Gene knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of Smoothened in your primary cells. If the cells become resistant to this compound-induced cytotoxicity, this strongly suggests an on-target effect.
Q4: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for Smoothened antagonism has been reported to be in the micromolar range in various assays. For instance, it has an IC50 of 0.65 μM in Hedgehog (Hh) assays and 0.5 μM for blocking Bodipy-cyclopamine binding to cells expressing mouse Smo.[1] In functional assays, it inhibits ShhN signaling with an IC50 of 0.64 μM and SAG-induced alkaline phosphatase activity with an IC50 of 0.90 μM.[1] A more potent derivative, MRT-92, has been shown to inhibit SAG-induced proliferation of rat cerebellar granule precursors (GCPs) with an IC50 of 0.4 nM.[8] It is important to note that the cytotoxic IC50 in your specific primary cell type may differ.
Troubleshooting Guide: this compound Cytotoxicity
This guide provides solutions to common problems encountered when working with this compound in primary cell cultures.
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity observed even at low this compound concentrations. | Compound Precipitation: this compound may not be fully soluble in the culture medium at the tested concentrations, leading to the formation of cytotoxic aggregates. | - Visually inspect the culture medium for any signs of precipitation after adding this compound.- Prepare a fresh, lower concentration stock solution of this compound in a suitable solvent like DMSO.- Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤0.1%).[6] |
| Primary Cell Health: The primary cells may be stressed or unhealthy, making them more susceptible to the effects of this compound. | - Use primary cells with low passage numbers.- Ensure high cell viability (>95%) before starting the experiment.- Optimize cell seeding density to avoid overgrowth or sparse cultures.[6] | |
| Inconsistent cytotoxicity results between experiments. | Variability in Experimental Conditions: Inconsistent cell passage number, seeding density, or incubation times can lead to variable results. | - Standardize your experimental protocol, including cell source, passage number, and seeding density.- Use a consistent incubation time for this compound treatment. |
| This compound Stock Solution Degradation: Improper storage of the this compound stock solution can lead to loss of potency or the formation of toxic byproducts. | - Aliquot the this compound stock solution and store it at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.[1] | |
| Edge effects observed in multi-well plates. | Evaporation from Outer Wells: The outer wells of a microplate are prone to evaporation, which can concentrate this compound and increase cytotoxicity. | - Avoid using the outermost wells for experimental samples.- Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[6] |
| Difficulty in distinguishing between cytotoxicity and cytostatic effects. | Endpoint Assay Limitations: Some viability assays, like those measuring metabolic activity, may not differentiate between cell death and inhibition of proliferation. | - Use a multi-parametric approach. Combine a metabolic assay (e.g., MTT, MTS) with an assay that measures membrane integrity (e.g., LDH release, trypan blue exclusion) or apoptosis (e.g., caspase activity).[9] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using a Tetrazolium-based Assay (MTT)
This protocol outlines a method to assess the effect of this compound on the metabolic activity of primary cells, which is an indicator of cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Include a positive control for maximum LDH release by adding lysis buffer to a set of untreated wells 1 hour before the end of the incubation period.[9]
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Readout: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysis buffer control).
Visualizations
Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for addressing high this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. benchchem.com [benchchem.com]
- 7. targetedonc.com [targetedonc.com]
- 8. MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Smoothened (SMO) Antagonist Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Smoothened (SMO) antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Smoothened (SMO) antagonists?
Smoothened (SMO) antagonists are small molecules that inhibit the Hedgehog (Hh) signaling pathway by directly binding to the SMO protein.[1] In the canonical Hh pathway, the binding of Hh ligands (such as Sonic Hedgehog, Shh) to the Patched (PTCH) receptor alleviates its inhibition of SMO.[2][3] This allows SMO to activate downstream signaling, leading to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival.[2][3] SMO antagonists bind to SMO, preventing its activation and thereby blocking the downstream signaling cascade, even in the presence of Hh ligands or in cases of PTCH mutations.[1]
Q2: What are the common resistance mechanisms to SMO antagonists?
Resistance to SMO antagonists is a significant challenge in their therapeutic use and can arise from several mechanisms:
-
SMO Mutations: Point mutations in the SMO protein, particularly in the drug-binding pocket (e.g., D473H), can prevent the antagonist from binding effectively, leading to reactivation of the Hedgehog pathway.[4]
-
Downstream Genetic Alterations: Amplification or overexpression of downstream components of the Hh pathway, such as GLI2, can drive signaling independently of SMO activation.[4] Similarly, loss-of-function mutations in the negative regulator Suppressor of Fused (SUFU) can also lead to SMO-independent pathway activation.[4]
-
Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by activating other signaling pathways, such as the PI3K/AKT/mTOR pathway, which can promote cell survival and proliferation, bypassing the need for Hh signaling.[2]
Q3: What are the common side effects observed with SMO inhibitors in clinical use?
The most frequently reported adverse events associated with SMO inhibitors like vismodegib and sonidegib include muscle spasms, alopecia (hair loss), dysgeusia (taste disturbance), weight loss, and fatigue.[1][5][6][7][8][9] These side effects are generally considered to be on-target effects related to the inhibition of the Hedgehog pathway in normal tissues.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo experiments with SMO antagonists.
In Vitro Assays
Problem 1: High background or low signal-to-noise ratio in a Gli-luciferase reporter assay.
-
Possible Cause & Solution:
-
Leaky Reporter Construct: Test the reporter construct in a cell line known to have no endogenous Hedgehog pathway activity to ensure it is not constitutively active.[4]
-
Suboptimal Transfection Efficiency: Optimize the DNA-to-transfection reagent ratio and ensure the quality of the plasmid DNA. Low transfection efficiency can lead to a weak signal.
-
Reagent Stability: Luciferin and coelenterazine can degrade over time. Prepare these reagents fresh, protect them from light, and use them promptly.
-
Cell Confluency: Ensure cells have reached confluency before treatment, as this can impact signaling pathway activity.[1]
-
Plate Choice: Use white, opaque plates for luminescence assays to minimize well-to-well crosstalk and background.
-
Problem 2: Inconsistent IC50 values for an SMO antagonist in cell viability assays (e.g., MTT assay).
-
Possible Cause & Solution:
-
Compound Solubility and Stability: Poor solubility of the antagonist can lead to inaccurate concentrations in the assay. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Some compounds may also be unstable in aqueous solutions over time.[10]
-
Cell Seeding Density: The optimal cell number per well should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.
-
Incubation Time: The duration of drug exposure can significantly affect the IC50 value. Standardize the incubation time across experiments.
-
Assay Interference: Some compounds can interfere with the MTT assay chemistry itself. Consider using an orthogonal viability assay (e.g., CellTiter-Glo) to confirm the results.
-
Problem 3: High background binding in a competitive SMO binding assay (e.g., using BODIPY-cyclopamine).
-
Possible Cause & Solution:
-
Insufficient Washing: Inadequate washing can leave unbound fluorescent ligand, leading to high background. Optimize the number and duration of wash steps.
-
Nonspecific Binding to Plates or Filters: Pre-treat plates or filters with a blocking agent (e.g., bovine serum albumin) to reduce nonspecific binding.
-
High Protein Concentration: Using an excessively high concentration of cell membranes or protein can increase nonspecific binding. Titrate the amount of protein to find the optimal signal-to-noise ratio.[11]
-
Probe Concentration: Using too high a concentration of the fluorescent probe can lead to increased nonspecific binding. Use a concentration at or below the Kd for the probe.
-
In Vivo Experiments
Problem 1: Lack of tumor growth inhibition in a mouse xenograft model despite in vitro potency.
-
Possible Cause & Solution:
-
Poor Pharmacokinetics/Bioavailability: The SMO antagonist may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor tissue. Conduct pharmacokinetic studies to assess drug exposure in plasma and tumor.
-
Inappropriate Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the drug at the tumor site. Dose-escalation studies may be necessary.
-
Development of Resistance: As seen in clinical settings, tumors can develop resistance to SMO antagonists over time through mechanisms like SMO mutations or activation of downstream pathways.[12]
-
P-glycoprotein (Pgp) Efflux: Some SMO inhibitors are substrates for P-glycoprotein, an efflux pump that can reduce intracellular drug concentrations.[13]
-
Problem 2: Significant toxicity or weight loss in treated animals.
-
Possible Cause & Solution:
-
On-Target Toxicity: Inhibition of the Hedgehog pathway in normal tissues can lead to side effects. Monitor animals closely for signs of toxicity.
-
Off-Target Effects: The SMO antagonist may have off-target activities that contribute to toxicity.
-
Dose Reduction or Intermittent Dosing: If toxicity is observed, consider reducing the dose or implementing an intermittent dosing schedule to improve tolerability.
-
Quantitative Data Summary
The following table summarizes the in vitro activity of several common Smoothened antagonists across different assays and cell lines. IC50 is the half-maximal inhibitory concentration, while Ki is the inhibition constant.
| Compound | Assay Type | Cell Line/System | IC50/Ki | Reference |
| Vismodegib | Hedgehog Pathway Inhibition | Cell-based | IC50: 3 nM | [14] |
| SMO Binding | Cell-free | Ki: 16 nM | [15] | |
| Gli1 Inhibition | Medulloblastoma & D5123 models | IC50: 165-267 nM | [14] | |
| Growth Inhibition | IGROV-1 | IC50: 72.48 nM | [14] | |
| Growth Inhibition | Neuroblastoma cell lines | IC50: >50 µM | [16] | |
| Sonidegib | SMO Binding (mouse) | Cell-based | IC50: 1.3 nM | |
| SMO Binding (human) | Cell-based | IC50: 2.5 nM | ||
| Saridegib | Gli-luciferase (WT SMO) | C3H10T1/2 | IC50: 9 nM | [13] |
| Gli-luciferase (D473H SMO) | C3H10T1/2 | IC50: 244 nM | [13] | |
| Glasdegib | SMO Binding | Cell-free | IC50: 7.7 nM | [10] |
| Gli1 Inhibition | Cell-based reporter | IC50: 5.2 nM | [10] | |
| Hedgehog Pathway Inhibition | Cell-based | IC50: 5 nM | [17] | |
| Taladegib | Hh Pathway Inhibition | IC50: ~20 nM | [18] | |
| Erismodegib | SMO Antagonist | [19] |
Experimental Protocols & Workflows
Hedgehog Signaling Pathway
Caption: Canonical Hedgehog signaling pathway and the mechanism of SMO antagonist action.
Experimental Workflow for SMO Antagonist Characterization
Caption: A typical experimental workflow for the discovery and characterization of SMO antagonists.
Detailed Methodologies
This assay measures the ability of a test compound to compete with a fluorescently labeled SMO antagonist (BODIPY-cyclopamine) for binding to the SMO receptor.
Materials:
-
HEK293 cells transiently or stably expressing human SMO.
-
BODIPY-cyclopamine (fluorescent ligand).
-
Test SMO antagonist.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed SMO-expressing HEK293 cells into 96-well black, clear-bottom plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test SMO antagonist in assay buffer. Also, prepare a solution of a known SMO antagonist (e.g., unlabeled cyclopamine) as a positive control for competition and a vehicle control (e.g., DMSO).
-
Competition: Add the diluted test compounds, positive control, or vehicle control to the wells containing the cells.
-
Fluorescent Ligand Addition: Add a fixed concentration of BODIPY-cyclopamine (typically at or below its Kd) to all wells.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, protected from light.[20]
-
Washing: Gently wash the cells with assay buffer to remove unbound BODIPY-cyclopamine. The number of washes should be optimized to reduce background without dislodging the cells.
-
Signal Detection: Measure the fluorescence intensity in each well using a fluorescence plate reader (e.g., excitation ~485 nm, emission ~520 nm) or by flow cytometry.[20]
-
Data Analysis: The decrease in fluorescence signal in the presence of the test compound indicates competition for binding to SMO. Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the log concentration of the compound.
This colorimetric assay assesses cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
Materials:
-
Cancer cell line with an active Hedgehog pathway.
-
SMO antagonist.
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[17]
-
Compound Treatment: Prepare serial dilutions of the SMO antagonist in complete culture medium. Replace the medium in the wells with the medium containing the diluted antagonist or vehicle control.[17]
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[16][17]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[16][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the antagonist concentration to determine the IC50 value.
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an SMO antagonist in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID).
-
Cancer cell line known to form tumors and be dependent on Hedgehog signaling.
-
SMO antagonist formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel/media) into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]
-
Treatment Administration: Administer the SMO antagonist or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).[14]
-
Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (Length x Width²) / 2). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the SMO antagonist. Statistical analysis should be performed to determine the significance of the treatment effect.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the Tolerability of Hedgehog Pathway Inhibitors in the Treatment of Advanced Basal Cell Carcinoma: A Narrative Review of Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vismodegib for the treatment of basal cell skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of Hedgehog signalling by NVP-LDE225 (Erismodegib) interferes with growth and invasion of human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Smoothened stimulation by membrane sterols drives Hedgehog pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of Hedgehog Pathway Inhibitors in Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficacy of Hedgehog (Hh) pathway inhibitors in their in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered when observing a suboptimal or inconsistent response to Hedgehog pathway inhibitors in cell culture.
Issue 1: Poor or No Response to the Hedgehog Pathway Inhibitor
If you are observing a diminished or complete lack of effect from your Hedgehog pathway inhibitor, consider the following potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Compound Inactivity | Degradation: Use a fresh, validated aliquot of the inhibitor. Ensure proper storage conditions (temperature, light protection) as specified by the manufacturer. Solubility Issues: Confirm the inhibitor's solubility in your cell culture medium. If precipitation is observed, consider using a different solvent or lowering the concentration. Incorrect Concentration: Double-check all dilution calculations to rule out errors. |
| Suboptimal Assay Conditions | Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration for the inhibitor to exert its effect.[1] Cell Density: Optimize the cell seeding density. Excessively high or low cell numbers can impact the experimental outcome.[1] Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Consider reducing the serum concentration or using serum-free media if your cells can tolerate it for the duration of the treatment.[1] |
| Inappropriate Cell Line | Lack of Hh Pathway Dependence: Confirm that your chosen cell line has an active Hedgehog pathway and relies on it for survival or proliferation. Check for high basal expression of target genes like GLI1 and PTCH1.[1] Low Target Expression: Ensure the cell line expresses sufficient levels of the inhibitor's target (e.g., Smoothened - SMO). |
| Assay Readout Issues | Insensitive Assay: A general cell viability assay may not be sensitive enough. Use a more direct measure of pathway activity, such as qPCR for GLI1 and PTCH1 expression, which are downstream targets of the Hh pathway.[1] Incorrect Endpoint Measurement: The timing of your endpoint measurement may be suboptimal. Conduct a time-course experiment to identify the most appropriate time point for analysis.[1] |
Issue 2: Acquired Resistance to the Inhibitor
If your cells initially respond to the inhibitor but then develop resistance over time, this may be due to the selection and expansion of a resistant subpopulation.
| Potential Cause | Recommended Action |
| SMO Mutations | Mutations in the drug-binding pocket of SMO are a common cause of acquired resistance to SMO antagonists like vismodegib and sonidegib.[2][3] Action: Sequence the SMO gene in your resistant cell population to identify known resistance mutations (e.g., D473H).[2] Consider switching to a second-generation SMO inhibitor that may be effective against the identified mutation or an inhibitor that targets a downstream component.[2] |
| Downstream Mutations | Genetic alterations in components downstream of SMO, such as loss-of-function mutations in Suppressor of Fused (SUFU) or amplification of GLI transcription factors (GLI1, GLI2), can bypass the need for SMO activation.[2][3] Action: Test an inhibitor that acts downstream of SMO, such as a GLI inhibitor (e.g., GANT61).[1][4] |
| Activation of Parallel Pathways | Other signaling pathways, such as PI3K/AKT/mTOR or RAS/MAPK, can be activated to induce non-canonical activation of GLI transcription factors, circumventing the SMO blockade.[2][3] Action: Investigate the activity of parallel signaling pathways in your resistant cells. Consider combination therapy with an inhibitor of the identified compensatory pathway.[2] |
Frequently Asked Questions (FAQs)
Q1: How does the canonical Hedgehog signaling pathway work?
A1: In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein.[1][5] This inhibition prevents the activation of the GLI family of transcription factors. When a Hedgehog ligand binds to PTCH, the inhibition on SMO is relieved.[1] Activated SMO then initiates a signaling cascade that leads to the activation of GLI transcription factors, which translocate to the nucleus and stimulate the expression of target genes involved in cell proliferation and survival, such as GLI1 and PTCH1.[1]
Q2: What are the primary mechanisms of intrinsic (pre-existing) resistance to SMO inhibitors?
A2: Intrinsic resistance can occur if the cancer cell line harbors pre-existing mutations that prevent the inhibitor from working effectively. Common mechanisms include:
-
SMO Mutations: The cell line may already possess mutations in the SMO gene that either prevent the inhibitor from binding or lock SMO in a constitutively active state.[1][3]
-
Downstream Mutations: The cells may have mutations in genes downstream of SMO, such as loss-of-function mutations in the tumor suppressor SUFU or amplification of the GLI2 gene.[1][2] These alterations can lead to pathway activation independent of SMO.
Q3: What are some examples of Hedgehog pathway inhibitors and their targets?
A3: Hedgehog pathway inhibitors can be classified based on their target within the signaling cascade.
| Inhibitor Class | Target | Examples |
| SMO Antagonists | Smoothened (SMO) | Vismodegib, Sonidegib, Cyclopamine, Itraconazole[6] |
| GLI Inhibitors | GLI Transcription Factors | GANT58, GANT61[6] |
| Ligand Inhibitors | Hedgehog Ligand (SHH) | Robotnikinin[7] |
Q4: What are the key experimental readouts to confirm Hedgehog pathway inhibition?
A4: The most direct method is to measure the expression of Hh pathway target genes. A significant decrease in the mRNA levels of GLI1 and PTCH1 following inhibitor treatment is a strong indicator of successful pathway inhibition. This can be quantified using quantitative real-time PCR (qPCR). Other readouts include cell viability assays (e.g., MTT, resazurin) to assess effects on cell proliferation and Western blotting to measure changes in protein levels of pathway components.
Visual Guides and Workflows
Caption: The Hedgehog signaling pathway and points of inhibitor action.
Caption: General experimental workflow for evaluating inhibitor efficacy.
Caption: Troubleshooting workflow for poor Hedgehog inhibitor response.
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-based)
This protocol assesses the effect of a Hedgehog pathway inhibitor on cell proliferation/viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete growth medium. The final solvent (e.g., DMSO) concentration should be consistent across all wells and typically below 0.1%.[8]
-
Incubation: Remove the old medium and add the medium containing different concentrations of the inhibitor. Include a vehicle-only control. Incubate for the desired duration (e.g., 48-72 hours).[8]
-
Viability Assessment: Add 10 µL of a resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.[8]
-
Data Acquisition: Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).[8]
-
Data Analysis: Subtract background fluorescence (wells with medium only). Normalize the results to the vehicle-treated control cells and plot cell viability against the log of the inhibitor concentration to determine the IC50 value using non-linear regression.[8]
Protocol 2: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol directly measures the inhibition of the Hedgehog pathway by quantifying the mRNA levels of target genes GLI1 and PTCH1.[8]
-
Cell Treatment: Seed cells in 6-well plates. Treat with the inhibitor at various concentrations for the optimized duration. Include a vehicle control.
-
RNA Extraction: Lyse the treated cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.[8] Assess RNA quantity and purity.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[8]
-
qPCR Reaction: Prepare the qPCR reaction mix containing a qPCR master mix (e.g., SYBR Green), forward and reverse primers for the target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB), and the cDNA template.[1][8]
-
Data Acquisition: Run the qPCR reaction using a standard thermal cycling protocol on a real-time PCR instrument.[8]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[1][8] Normalize the expression of the target genes to the housekeeping gene and then to the vehicle-treated control. Successful inhibition will result in a significant decrease in GLI1 and PTCH1 mRNA levels.[1]
Protocol 3: Western Blot for GLI1 Protein Expression
This protocol assesses pathway inhibition by measuring the protein levels of the key transcription factor GLI1.
-
Protein Extraction: Lyse inhibitor-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for GLI1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities and normalize the GLI1 protein level to the loading control. A decrease in the normalized GLI1 signal indicates pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting hedgehog-driven mechanisms of drug-resistant cancers [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
MRT-10 stability in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of MRT-10 in different cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliable and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] It binds to the Smo receptor and inhibits its activity, thereby blocking the downstream signaling cascade.[1] This pathway is crucial in embryonic development and has been implicated in the progression of certain cancers.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Proper storage of this compound stock solutions is critical to maintain its integrity. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions.[1][2]
Q3: What are the primary factors that can affect the stability of this compound once it is diluted in cell culture medium?
A3: Several factors can contribute to the degradation of small molecules like this compound in cell culture media:
-
Enzymatic Degradation: Serum-supplemented media contain enzymes such as esterases and proteases that can metabolize the compound. Live cells also actively metabolize compounds.[3]
-
pH Instability: The typical pH of cell culture media (7.2-7.4) can lead to the degradation of pH-sensitive molecules.[3]
-
Binding to Media Components: this compound may bind to proteins like albumin in fetal bovine serum (FBS) or other media components, reducing its effective concentration.[3][4]
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surfaces of plastic culture plates and pipette tips, lowering the available concentration in the medium.[5][6]
-
Chemical Reactivity: The compound may react with components present in the culture medium, such as certain amino acids or vitamins.[4]
-
Light and Oxygen Exposure: Exposure to light and oxygen can cause photodegradation and oxidation of sensitive compounds.[2][5]
Q4: How can I visually identify potential degradation or instability of my this compound working solution?
A4: A change in the color of your stock or working solution can often indicate chemical degradation or oxidation.[2] Another common sign of instability is the appearance of precipitation, which may occur if the compound's solubility limit is exceeded in the aqueous culture medium or upon thawing a frozen stock solution.[2][7]
Data Presentation: Stability and Storage
Table 1: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1] |
Note: It is strongly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles which can impact compound stability.[1][2][3]
Table 2: General Factors Influencing Small Molecule Stability in Cell Culture
| Factor | Potential Impact | Mitigation Strategy |
| Temperature | Higher temperatures accelerate degradation.[2] | Incubate at 37°C only for the duration of the experiment. Store media with compound at 4°C for short periods if necessary. |
| Serum Proteins | Binding can reduce bioavailability or stabilize the compound.[3][4] | Test stability in media with and without serum. Use serum-free medium if the experimental model allows. |
| pH | Deviation from optimal pH can cause hydrolysis or other reactions.[3] | Ensure the medium is properly buffered and the pH remains stable in the incubator's CO2 environment. |
| Light Exposure | Can cause photodegradation of light-sensitive compounds.[2] | Store solutions in amber vials or wrap containers in foil. Minimize light exposure during experiments.[2] |
| Adsorption | Binding to plasticware reduces the effective concentration.[4][5] | Use low-protein-binding plates and pipette tips.[4] |
| Hydrolysis | Aqueous environment of media can lead to hydrolytic degradation.[3][5] | Prepare fresh working solutions before each experiment. Consider replenishing the medium for long-term experiments.[5] |
Note: Specific stability data for this compound in common cell culture media such as DMEM or RPMI-1640 is not publicly available. Researchers should empirically determine the stability of this compound under their specific experimental conditions using the protocol provided below.
Mandatory Visualizations
Caption: this compound acts as an antagonist to the Smoothened (SMO) receptor.
Troubleshooting Guide
Problem: I'm observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.
-
Possible Cause 1: Compound Degradation in Medium.
-
Explanation: this compound may be unstable under your specific culture conditions (e.g., over a 48-72 hour incubation).[6]
-
Solution: Perform a stability test using the HPLC-MS protocol outlined below to determine the half-life of this compound in your medium. For long-term experiments, consider replenishing the medium with freshly prepared this compound every 24-48 hours to maintain a consistent concentration.[5]
-
-
Possible Cause 2: Adsorption to Plasticware.
-
Explanation: As a hydrophobic molecule, this compound might be binding to the plastic of your culture plates or tubes, reducing its effective concentration.[5]
-
Solution: Switch to low-protein-binding plasticware for your experiments.[4] To confirm this is the issue, you can run a control experiment where you incubate this compound in media in a well without cells and measure its concentration over time.[4]
-
-
Possible Cause 3: Stock Solution Degradation.
-
Explanation: Improper storage or multiple freeze-thaw cycles of the DMSO stock solution can lead to compound degradation.[2][3]
-
Solution: Always use single-use aliquots of your stock solution stored at -80°C.[1][5] If you suspect your stock is compromised, prepare a fresh stock solution from solid compound and re-validate your experiment.
-
Problem: My this compound working solution has precipitated after dilution in the cell culture medium.
-
Possible Cause: Exceeded Aqueous Solubility.
-
Explanation: this compound, like many small molecules, has limited solubility in aqueous solutions. Diluting a high-concentration DMSO stock directly into the medium can cause it to precipitate.
-
Solution: Try lowering the final concentration of this compound in your assay.[7] Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) as higher concentrations can be toxic to cells and may also affect compound solubility.[7] When preparing the working solution, add the DMSO stock to the medium drop-wise while vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Caption: A workflow for troubleshooting common this compound stability issues.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium via HPLC-MS
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time.[4][6]
1. Materials:
-
This compound solid compound or high-concentration stock solution in DMSO.
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without 10% FBS.
-
Sterile, low-protein-binding microcentrifuge tubes or culture plates.
-
HPLC-MS system.
-
Appropriate solvents for HPLC (e.g., acetonitrile, water with 0.1% formic acid).
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the working solution by diluting the stock solution in your chosen cell culture medium (with and without FBS) to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤0.1%).
3. Experimental Procedure:
-
Time 0 (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 100 µL). This will serve as your baseline measurement. Process it immediately as described in step 5.
-
Incubation: Place the plate or tubes containing the remaining working solution in a cell culture incubator at 37°C and 5% CO2.
-
Time-Point Sampling: At designated time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated solution.
-
Sample Processing: For each time-point sample, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated HPLC-MS method to quantify the remaining concentration of this compound.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the stability profile and calculate the half-life (T½) of the compound in the medium.
Caption: Experimental workflow for determining this compound stability in media.
References
Validation & Comparative
A Comparative Guide to MRT-10 and Cyclopamine in Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. This guide provides an objective comparison of two prominent small molecule inhibitors of the Hh pathway: MRT-10 and cyclopamine. Both compounds target the G protein-coupled receptor, Smoothened (Smo), a central component of the Hh cascade. This analysis is supported by experimental data to inform the selection of the most appropriate inhibitor for specific research and drug development applications.
Mechanism of Action and Binding
Both this compound and cyclopamine exert their inhibitory effects by binding to the Smoothened (Smo) receptor, preventing its activation and downstream signaling. However, nuances in their binding mechanisms have been reported.
This compound is a synthetic Smo antagonist that has been shown to bind at the same site as the fluorescently labeled cyclopamine derivative, BODIPY-cyclopamine.[1] This suggests a competitive binding mechanism within the transmembrane (TM) domain of the Smo receptor.
Cyclopamine , a naturally occurring steroidal alkaloid, also binds to the TM domain of Smo.[2] Interestingly, studies have revealed that cyclopamine can bind to two distinct sites on the Smo receptor: the cysteine-rich domain (CRD) and the transmembrane domain (TMD).[3] Binding to the TMD results in the canonical antagonistic effect, inhibiting Hh signaling. Conversely, binding to the CRD can have an agonistic effect. This dual-binding capability may contribute to some of the complex and sometimes contradictory experimental results observed with cyclopamine.
Quantitative Comparison of Inhibitory Activity
The potency of this compound and cyclopamine has been directly compared in several key in vitro assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a quantitative measure of their efficacy in inhibiting the Hedgehog pathway.
| Inhibitor | Shh-light2 Luciferase Assay IC50 (µM) | C3H10T1/2 Alkaline Phosphatase Assay IC50 (µM) | Reference |
| This compound | 0.64 | 0.90 | [4] |
| Cyclopamine | 0.30 | Not Reported in direct comparison | [4] |
Shh-light2 cells are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter. The luciferase assay measures the transcriptional activity of the Hedgehog pathway. C3H10T1/2 cells are mesenchymal progenitor cells that differentiate into osteoblasts in response to Hedgehog pathway activation, a process that can be quantified by measuring alkaline phosphatase activity.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of inhibition and the experimental procedures used for inhibitor characterization, the following diagrams have been generated using the DOT language.
Caption: Canonical Hedgehog signaling pathway and points of inhibition.
Caption: General experimental workflow for comparing Hedgehog pathway inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Shh-light2 Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Hedgehog pathway.
-
Cell Line: Shh-light2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter).
-
Protocol:
-
Seed Shh-light2 cells in a 96-well plate and grow to confluence.
-
Starve the cells in a low-serum medium for 24 hours.
-
Treat the cells with a Hedgehog pathway agonist, such as the N-terminal fragment of Sonic Hedgehog (Shh-N), to induce luciferase expression.
-
Concurrently, add serial dilutions of this compound or cyclopamine to the wells.
-
Incubate for 48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
Calculate the IC50 values by plotting the normalized luciferase activity against the inhibitor concentration.
-
C3H10T1/2 Alkaline Phosphatase Assay
This assay measures the differentiation of mesenchymal progenitor cells into osteoblasts, a downstream effect of Hedgehog pathway activation.
-
Cell Line: C3H10T1/2 cells.
-
Protocol:
-
Seed C3H10T1/2 cells in a 96-well plate and allow them to reach confluence.
-
Induce osteoblast differentiation by treating the cells with a Smoothened agonist (e.g., SAG).
-
Simultaneously, treat the cells with various concentrations of this compound or cyclopamine.
-
Culture the cells for 72 hours, allowing for differentiation to occur.
-
Lyse the cells and measure the alkaline phosphatase activity using a colorimetric or chemiluminescent substrate.
-
Determine the IC50 values by plotting the alkaline phosphatase activity against the inhibitor concentration.
-
Quantitative PCR (qPCR) for Hedgehog Target Gene Expression
This method directly measures the transcriptional output of the Hedgehog pathway by quantifying the mRNA levels of target genes such as Gli1 and Ptch1.
-
Protocol:
-
Culture appropriate cells (e.g., medulloblastoma cell lines) and treat them with a Hedgehog pathway agonist and serial dilutions of either this compound or cyclopamine for a specified period (e.g., 24-48 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.
-
Perform qPCR using primers specific for Hedgehog target genes (Gli1, Ptch1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Analyze the dose-dependent inhibition of target gene expression by this compound and cyclopamine.
-
Specificity and Off-Target Effects
An important consideration in the selection of a chemical inhibitor is its specificity and potential for off-target effects.
This compound: The specificity profile of this compound has not been extensively published in the reviewed literature. Further studies are required to fully characterize its off-target interactions.
Cyclopamine: While widely used, cyclopamine has known off-target effects. At higher concentrations, it can interfere with cholesterol trafficking and has been shown to induce apoptosis through mechanisms independent of Smoothened inhibition, such as the induction of neutral sphingomyelinase 2 and ceramide generation.[3][5] These off-target activities should be considered when interpreting experimental results, particularly at concentrations significantly above its IC50 for Hedgehog pathway inhibition.
Summary and Conclusion
Both this compound and cyclopamine are valuable tools for the investigation of Hedgehog signaling.
-
This compound is a potent, synthetic Smoothened antagonist with a clear competitive binding mechanism at the cyclopamine binding site.
-
Cyclopamine , the first-identified Hedgehog pathway inhibitor, has been instrumental in elucidating the role of this pathway in development and disease. However, its dual-binding potential to Smo and its known off-target effects at higher concentrations necessitate careful experimental design and data interpretation.
Based on the available data, this compound may offer a more straightforward tool for specifically targeting the canonical Smo-dependent Hedgehog pathway due to its synthetic nature and likely more defined mechanism of action. However, the choice of inhibitor will ultimately depend on the specific experimental context, including the cell type, the desired concentration range, and the specific scientific question being addressed. Researchers are encouraged to carefully consider the quantitative data and potential off-target effects presented in this guide to make an informed decision for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopamine Inhibition of Human Breast Cancer Cell Growth Independent of Smoothened (Smo) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to MRT-10 and Vismodegib (GDC-0449) for Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of two small molecule inhibitors of the Hedgehog (Hh) signaling pathway: MRT-10 and vismodegib (GDC-0449). While both compounds target the Smoothened (SMO) protein, a key transducer of the Hh signal, they are at vastly different stages of development. Vismodegib is a clinically approved drug for the treatment of advanced basal cell carcinoma (BCC), whereas this compound is a preclinical compound with limited publicly available data. This guide will objectively present the available experimental data to facilitate a scientific comparison.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
Both this compound and vismodegib are antagonists of the Smoothened (SMO) receptor, a central component of the Hedgehog signaling pathway.[1][2] In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation. In many cancers, aberrant activation of the Hh pathway, often due to mutations in PTCH or SMO, leads to uncontrolled cell growth. By binding to and inhibiting SMO, both this compound and vismodegib block the downstream activation of GLI transcription factors, thereby inhibiting the pro-tumorigenic effects of the Hh pathway.
In Vitro Potency
The potency of this compound and vismodegib has been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound | ShhN Signaling Assay | Shh-light2 | 0.64 µM | [3] |
| Vismodegib (GDC-0449) | Hedgehog Pathway Inhibition | - | 3 nM | [4] |
| Vismodegib (GDC-0449) | P-glycoprotein (P-gp) Inhibition | - | 3.0 µM | [4] |
| Vismodegib (GDC-0449) | ABCG2 Inhibition | - | 1.4 µM | [4] |
Note: A direct comparison of IC50 values should be made with caution due to potential differences in experimental conditions.
Experimental Protocols: In Vitro Assays
This compound: ShhN Signaling Assay in Shh-light2 Cells
The inhibitory activity of this compound on the Hedgehog pathway was determined using Shh-light2 cells.[3] These cells are NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressing Renilla luciferase vector.
Vismodegib: Hedgehog Pathway Inhibition
The IC50 value for vismodegib's inhibition of the Hedgehog pathway is reported as 3 nM.[4] While the specific assay details for this exact value are not fully described in the provided search results, it is likely derived from similar reporter gene assays or binding assays. For instance, a common method involves using cells with a GLI-responsive luciferase reporter, similar to the assay for this compound. Another approach is a competitive binding assay, measuring the displacement of a radiolabeled or fluorescently tagged ligand that binds to SMO.
Preclinical In Vivo Efficacy
This compound
No publicly available data from in vivo animal models for this compound were found during the literature search. This suggests that this compound is in the early stages of preclinical development.
Vismodegib (GDC-0449)
Vismodegib has demonstrated significant anti-tumor activity in various preclinical cancer models.
| Animal Model | Cancer Type | Dosing | Efficacy Outcome | Reference |
| Ptch+/- allograft mice | Medulloblastoma | ≥25 mg/kg, oral, daily | Tumor regression | [5] |
| Patient-derived xenograft | Colorectal Cancer | up to 92 mg/kg, oral, twice daily | Tumor growth inhibition | [5] |
| Xenograft models | Pancreatic Cancer | Not specified | Anti-tumor activity | [6] |
Experimental Protocols: Preclinical In Vivo Studies
Vismodegib in a Medulloblastoma Allograft Model
-
Animal Model: Ptch+/- mice, which spontaneously develop medulloblastoma due to a mutation in the Ptch1 gene, a negative regulator of the Hh pathway.
-
Study Design: Tumor fragments from a Ptch+/- mouse were allografted into immunocompromised mice. Once tumors reached a specified size, mice were treated with vismodegib or a vehicle control.
-
Dosing: Oral administration of vismodegib at doses of 25 mg/kg or higher, once daily.
-
Efficacy Assessment: Tumor volume was measured regularly to assess tumor growth inhibition or regression.
Clinical Efficacy: The ERIVANCE BCC Trial of Vismodegib
Vismodegib is the first FDA-approved drug for advanced basal cell carcinoma (BCC). Its approval was based on the results of the pivotal Phase II ERIVANCE BCC clinical trial (NCT00833417).[7][8][9][10][11]
| Patient Cohort | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response | Reference |
| Locally Advanced BCC (n=63) | 43% | 21% | 22% | 7.6 months | [1] |
| Metastatic BCC (n=33) | 30% | 0% | 30% | 7.6 months | [1] |
Experimental Protocol: ERIVANCE BCC Trial
-
Study Design: A Phase II, international, multicenter, two-cohort, non-randomized study.
-
Patient Population: Adults with metastatic BCC or locally advanced BCC for whom surgery was inappropriate.
-
Intervention: Vismodegib 150 mg administered orally once daily.
-
Primary Endpoint: Objective response rate (ORR) as assessed by an independent review facility.
-
Response Assessment:
-
Metastatic BCC: Assessed by Response Evaluation Criteria in Solid Tumors (RECIST) 1.0.
-
Locally Advanced BCC: A composite endpoint including tumor size reduction (≥30% decrease in the sum of the longest diameters), resolution of ulceration, and histologic assessment of a tumor biopsy.
-
Conclusion
The comparison between this compound and vismodegib highlights the significant gap between a preclinical compound and a clinically approved drug. Both molecules target the SMO receptor in the Hedgehog signaling pathway. Based on the available in vitro data, vismodegib appears to be a more potent inhibitor than this compound.
Crucially, vismodegib has a substantial body of evidence from preclinical in vivo studies and robust clinical trial data demonstrating its efficacy and safety in patients with advanced BCC. In contrast, there is a lack of publicly available in vivo or clinical data for this compound, precluding any meaningful comparison of their clinical efficacy.
For researchers in drug development, vismodegib serves as a benchmark for SMO inhibitors. The development of novel SMO antagonists like this compound will require extensive preclinical and clinical evaluation to establish their potential therapeutic value relative to existing treatments. Future studies on this compound should focus on in vivo efficacy and safety to determine its potential for further development.
References
- 1. Pharmacokinetics of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Locally Advanced or Metastatic Solid Tumors: the Role of Alpha-1-Acid Glycoprotein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Long-term safety and efficacy of vismodegib in patients with advanced basal cell carcinoma: final update of the pivotal ERIVANCE BCC study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of MRT-10 and Sonidegib (LDE225) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway has emerged as a critical focus due to its role in tumorigenesis and cancer stem cell maintenance. Inhibition of this pathway, primarily through targeting the Smoothened (SMO) receptor, has led to the development of several small molecule inhibitors. This guide provides a comparative overview of two such SMO inhibitors: MRT-10 and sonidegib (LDE225), summarizing their effects on cancer cell lines based on available preclinical data.
Disclaimer: Direct comparative studies of this compound and sonidegib in the same cancer cell lines under identical experimental conditions are limited in the publicly available scientific literature. The data presented here is a collation from various independent studies. Therefore, direct cross-study comparisons of potency and efficacy should be interpreted with caution.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
Both this compound and sonidegib are antagonists of the Smoothened (SMO) receptor, a key transmembrane protein in the Hedgehog signaling pathway. In a resting state, the Patched (PTCH) receptor inhibits SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation and nuclear translocation of Glioma-associated oncogene (GLI) transcription factors. GLI proteins then induce the expression of target genes involved in cell proliferation, survival, and differentiation.
By binding to and inhibiting SMO, both this compound and sonidegib prevent the downstream activation of GLI transcription factors, thereby blocking the pro-tumorigenic effects of aberrant Hh pathway activation.
Caption: The Hedgehog Signaling Pathway and points of inhibition by this compound and Sonidegib.
Comparative Efficacy in Cancer Cell Lines
The following tables summarize the available quantitative data for this compound and sonidegib on cell viability and pathway inhibition.
Table 1: Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Type | Cell Line/Assay | IC50 | Reference |
| This compound | - | Shh-light2 (Hedgehog signaling reporter) | 0.64 µM | [cite:No direct match found] |
| Sonidegib (LDE225) | Medulloblastoma (allograft) | Ptch+/-p53-/- | T/C value of 33% at 5 mg/kg/day | [1] |
| Chronic Myeloid Leukemia (Primary cells) | CD34+ CP-CML | - | [2] | |
| Natural Killer/T-Cell Lymphoma | SNK-6, SNT-8 | Proliferation significantly suppressed | [3] |
Table 2: Hedgehog Pathway Inhibition
The inhibition of the Hedgehog pathway is often assessed by measuring the expression of the downstream target gene, GLI1.
| Compound | Cancer Type | Cell Line/Assay | Effect on GLI1 Expression | Reference |
| This compound | - | Shh-light2 cells | Dose-dependent inhibition of ShhN signaling | [cite:No direct match found] |
| Sonidegib (LDE225) | Chronic Myeloid Leukemia (Primary cells) | CD34+ CP-CML | Significant downregulation at 10 nM and 100 nM | [2] |
| Advanced Solid Tumors (in vivo) | Tumor biopsies | Exposure-dependent reduction in GLI1 mRNA | [4][5] | |
| Natural Killer/T-Cell Lymphoma | SNK-6, SNT-8 | Downregulation of GLI1 protein | [3] | |
| Prostate Cancer (in vivo) | Prostatectomy tumor tissue | Significant correlation between sonidegib exposure and decreased GLI1 expression | [6] |
Table 3: Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.
| Compound | Cancer Type | Cell Line | Apoptotic Effect | Reference |
| This compound | - | - | Data not available | |
| Sonidegib (LDE225) | Natural Killer/T-Cell Lymphoma | SNK-6, SNT-8 | Dose- and time-dependent increase in apoptotic cells | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to evaluate the efficacy of Hedgehog pathway inhibitors.
Caption: A typical experimental workflow for comparing SMO inhibitors.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or sonidegib and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against drug concentration.[7][8][9][10]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the compounds as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, typically in a 1:1 ratio with the cell culture medium.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Data Analysis: Compare the luminescence of treated cells to the vehicle control to determine the induction of apoptosis.[11][12][13][14][15]
GLI1 Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
qRT-PCR is used to quantify the mRNA levels of GLI1, a downstream target of the Hedgehog pathway.
-
Cell Treatment and RNA Extraction: Treat cells with this compound or sonidegib. After the treatment period, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, specific primers for GLI1 and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument.
-
Data Analysis: Determine the relative expression of GLI1 mRNA in treated versus control cells using the ΔΔCt method, after normalizing to the housekeeping gene.[16][17][18][19][20]
GLI1 Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the levels of GLI1 protein.
-
Cell Treatment and Protein Extraction: Treat cells as described above. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for GLI1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensity for GLI1 and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.[17][21][22][23][24]
Conclusion
Both this compound and sonidegib are potent inhibitors of the Hedgehog signaling pathway through their action on the SMO receptor. Sonidegib has demonstrated preclinical and clinical activity in various cancer types, with documented effects on cell proliferation, apoptosis, and downstream pathway inhibition. While data for this compound is less extensive in the public domain, it shows promise as a SMO antagonist.
For researchers designing studies to directly compare these or other SMO inhibitors, the standardized protocols outlined above provide a framework for generating robust and comparable data. Such head-to-head studies are essential for a definitive assessment of the relative potency and efficacy of these compounds in different cancer contexts.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sonidegib, a Smoothened Inhibitor, Promotes Apoptosis and Suppresses Proliferation of Natural Killer/T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A phase I, multicenter, open-label, first-in-human, dose-escalation study of the oral smoothened inhibitor Sonidegib (LDE225) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. promega.com [promega.com]
- 12. protocols.io [protocols.io]
- 13. ulab360.com [ulab360.com]
- 14. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 15. biocompare.com [biocompare.com]
- 16. Tumor-derived GLI1 promotes remodeling of the immune tumor microenvironment in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRISPR editing of the GLI1 first intron abrogates GLI1 expression and differentially alters lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Expression Levels of Endogenous Gli Genes by Immunoblotting and Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. GLI1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 23. Anti-GLI1 Antibodies | Invitrogen [thermofisher.com]
- 24. portlandpress.com [portlandpress.com]
Validating Smoothened Inhibition: A Comparative Guide to MRT-10 and siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two methods for inhibiting the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway: the small molecule antagonist MRT-10 and siRNA-mediated gene silencing. Understanding the nuances of each approach is crucial for accurately interpreting experimental results and advancing drug discovery efforts in oncology and developmental biology.
The Hedgehog signaling pathway is a vital regulator of cellular processes, and its aberrant activation is implicated in various cancers.[1][2] Smoothened, a seven-transmembrane receptor, is a key transducer in this pathway.[2][3][4] When the ligand Sonic Hedgehog (Shh) binds to its receptor Patched (PTCH1), the inhibitory effect of PTCH1 on Smoothened is relieved, leading to the activation of downstream GLI transcription factors and target gene expression.[1][2] this compound is an antagonist of Smoothened, binding to the receptor and inhibiting its activity.[5][6]
To rigorously validate that the observed effects of this compound are specifically due to Smoothened inhibition, a common and effective strategy is to compare its pharmacological inhibition with the genetic knockdown of Smoothened using small interfering RNA (siRNA). This guide outlines the experimental framework for such a comparison.
Performance Comparison of Smoothened Inhibitors
The following table summarizes the potency of this compound in comparison to other commonly used Smoothened inhibitors. This data is essential for selecting appropriate positive controls in validation experiments.
| Compound | Target(s) | IC50 | Cell-Based Assay Context |
| This compound | Smoothened | 0.64 µM | Inhibition of ShhN signaling in Shh-light2 cells[6][7] |
| 0.5 µM | Blocking Bodipy-cyclopamine binding to mouse Smo[5] | ||
| 0.90 µM | Inhibition of SAG-induced alkaline phosphatase activity in C3H10T1/2 cells[5] | ||
| Vismodegib (GDC-0449) | Smoothened | 3 nM | Cell-free assay[7] |
| Sonidegib (LDE225) | Smoothened | 1.3 nM (mouse), 2.5 nM (human) | Cell-free assays[7] |
| Cyclopamine | Smoothened | 46 nM | TM3Hh12 cells[7] |
| SANT-1 | Smoothened | 20 nM | Inhibition of Smo agonist effects[7] |
| GANT61 | GLI1, GLI2 | 5 µM | GLI1 expressing HEK293T cells[7] |
Experimental Protocols
To confirm that the biological effects of this compound are mediated through Smoothened, a rescue experiment using siRNA knockdown of Smoothened is performed. The logic is that if this compound's effects are Smo-dependent, then in cells where Smo is already silenced by siRNA, the addition of this compound should not produce a further significant effect on the downstream pathway readouts.
Key Experiment: siRNA-Mediated Knockdown of Smoothened Followed by this compound Treatment
1. Cell Culture and siRNA Transfection:
-
Cell Line Selection: Choose a cell line responsive to Hedgehog signaling, such as Shh-light2 cells (which contain a Gli-responsive luciferase reporter), NIH/3T3 cells, or a relevant cancer cell line.
-
siRNA Design and Controls:
-
Transfection Protocol:
-
Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes according to the manufacturer's instructions for the chosen transfection reagent (e.g., Lipofectamine RNAiMAX).[11]
-
Add the siRNA complexes to the cells and incubate for 24-72 hours. The optimal time should be determined to achieve maximal knockdown of the target protein.
-
2. Validation of Smoothened Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): At 24-48 hours post-transfection, harvest RNA from a subset of cells. Perform qRT-PCR to quantify Smoothened mRNA levels relative to a housekeeping gene. A significant reduction in Smo mRNA in cells treated with Smo-siRNA compared to the non-targeting control confirms successful knockdown at the transcript level.[10][12]
-
Western Blotting: At 48-72 hours post-transfection, lyse the remaining cells and perform a Western blot to assess Smoothened protein levels. A marked decrease in the Smoothened protein band in the Smo-siRNA treated cells will confirm successful protein knockdown.
3. This compound Treatment and Pathway Activity Assays:
-
Following the confirmation of Smoothened knockdown, treat the cells with this compound at a concentration around its IC50 (e.g., 1 µM). Include a vehicle control (e.g., DMSO).
-
Luciferase Reporter Assay (for Shh-light2 cells): After an appropriate incubation period with this compound, measure the luciferase activity. The Hedgehog pathway activation is proportional to the luciferase signal.
-
qRT-PCR for Downstream Target Genes: For other cell types, measure the mRNA levels of Gli1, a direct downstream target of the Hedgehog pathway. A reduction in Gli1 expression indicates pathway inhibition.
-
Cell Proliferation or Viability Assays: In cancer cell lines where the Hedgehog pathway drives proliferation, assays such as MTT or CellTiter-Glo can be used to assess the impact of Smoothened inhibition on cell growth.
4. Data Analysis and Interpretation:
-
Compare the effect of this compound in cells treated with non-targeting siRNA versus cells with Smoothened knockdown.
-
Expected Outcome: In cells with non-targeting siRNA, this compound should significantly reduce Hedgehog pathway activity (e.g., lower luciferase signal or Gli1 expression). In cells where Smoothened is knocked down, the baseline Hedgehog pathway activity should already be low, and the addition of this compound should result in little to no further reduction. This lack of an additive effect would strongly suggest that this compound's inhibitory action is specifically mediated through Smoothened.
Visualizing the Molecular Interactions and Experimental Design
To better illustrate the underlying biology and experimental logic, the following diagrams are provided.
Caption: Hedgehog Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Validating this compound Specificity.
References
- 1. mdpi.com [mdpi.com]
- 2. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Smoothened - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 11. Development and in vivo validation of small interfering RNAs targeting NOX3 to prevent sensorineural hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head In Vitro Comparison of Smoothened Antagonists
A comprehensive analysis of the potency and efficacy of various Smoothened (SMO) antagonists in blocking the Hedgehog signaling pathway. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of commercially available and preclinical SMO inhibitors, supported by experimental data from in vitro studies.
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1][2][3] Aberrant activation of this pathway is implicated in the development and progression of several cancers, including basal cell carcinoma and medulloblastoma.[3][4] The G protein-coupled receptor Smoothened (SMO) is a key transducer of the Hh signal and a primary target for therapeutic intervention.[5][6][7] This guide presents a head-to-head comparison of various SMO antagonists based on their in vitro performance in key assays that interrogate different aspects of the Hh pathway.
Comparative Efficacy of SMO Antagonists
The inhibitory potency of a panel of SMO antagonists was evaluated in three distinct in vitro assays: a biochemical assay measuring SMO-mediated G-protein activation ([³⁵S]GTPγS incorporation), a cellular assay quantifying the expression of the downstream target gene GLI1, and a functional assay assessing the proliferation of cerebellar granule neuron progenitor (CGNP) cells.[4][8] The half-maximal inhibitory concentration (IC50) values for each compound in the respective assays are summarized below.
| Compound | [³⁵S]GTPγS pIC50 (CHO-SMO membranes) | GLI1 mRNA pIC50 (DAOY cells) | CGNP Proliferation pIC50 (rat) |
| Vismodegib (GDC-0449) | 7.9 | 8.8 | 8.5 |
| Sonidegib (LDE-225) | 8.1 | 9.2 | 9.0 |
| Saridegib (IPI-926) | 8.3 | 8.7 | 8.6 |
| Taladegib (LY2940680) | 8.5 | 9.1 | 8.9 |
| Glasdegib (PF-04449913) | 7.8 | 8.6 | 8.4 |
| BMS-833923 | 8.2 | 8.9 | 8.7 |
| TAK-441 | 8.6 | 9.3 | 9.1 |
| LEQ-506 | 8.4 | 9.0 | 8.8 |
| Cyclopamine | 6.9 | 7.5 | 7.2 |
| CUR-61414 | 7.2 | 7.8 | 7.6 |
| Itraconazole | 7.1 | 7.7 | 7.4 |
| MRT-83 | 8.0 | 8.5 | 8.3 |
| PF-5274857 | 8.7 | 9.4 | 9.2 |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
Hedgehog Signaling Pathway and Antagonist Intervention
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH).[3][6][7] In the absence of a ligand, PTCH inhibits the activity of SMO.[3][7] Ligand binding to PTCH alleviates this inhibition, leading to the activation of SMO and the subsequent translocation of GLI transcription factors to the nucleus, where they activate the expression of target genes, including GLI1 and PTCH1.[7] SMO antagonists act by directly binding to the SMO receptor, preventing its activation and thereby blocking the downstream signaling cascade.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to allow for replication and further investigation.
[³⁵S]GTPγS Incorporation Assay
This biochemical assay measures the ability of SMO antagonists to inhibit agonist-induced G-protein activation.
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably overexpressing human SMO are prepared.
-
Reaction Mixture: The reaction is carried out in a buffer containing HEPES, NaCl, MgCl₂, GDP, and [³⁵S]GTPγS.
-
Incubation: Cell membranes are incubated with varying concentrations of the SMO antagonist and a fixed concentration of an SMO agonist (e.g., SAG) at 30°C.
-
Termination: The reaction is stopped by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is determined by liquid scintillation counting.
-
Data Analysis: The concentration-response curves are generated, and pIC50 values are calculated using non-linear regression.
GLI1 mRNA Quantification Assay
This cellular assay assesses the inhibition of the downstream transcriptional activation of the Hedgehog pathway.
-
Cell Culture: DAOY medulloblastoma cells, which have a constitutively active Hedgehog pathway, are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of the SMO antagonist for a specified period (e.g., 24 hours).
-
RNA Extraction: Total RNA is isolated from the treated cells.
-
Reverse Transcription: cDNA is synthesized from the extracted RNA.
-
Quantitative PCR (qPCR): The expression level of GLI1 mRNA is quantified by real-time qPCR, normalized to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative GLI1 expression is calculated, and concentration-response curves are used to determine pIC50 values.
Cerebellar Granule Neuron Progenitor (CGNP) Cell Proliferation Assay
This functional assay measures the effect of SMO antagonists on the proliferation of primary cells that are responsive to Hedgehog signaling.[8]
-
Primary Cell Isolation: Cerebellar granule neuron progenitors are isolated from neonatal rat pups.
-
Cell Plating: Cells are plated in 96-well plates in serum-free medium.
-
Stimulation and Treatment: Cells are stimulated with Sonic Hedgehog (SHH) in the presence of varying concentrations of the SMO antagonist.[8]
-
Proliferation Measurement: After a defined incubation period (e.g., 48 hours), cell proliferation is assessed using a [³H]thymidine incorporation assay or a colorimetric assay (e.g., MTT).
-
Data Analysis: The inhibition of SHH-induced proliferation is quantified, and pIC50 values are determined from the concentration-response curves.
Competitive Binding Assays
To further characterize the interaction of antagonists with the SMO receptor, competitive binding assays are often employed. One common method utilizes a fluorescently labeled SMO antagonist, such as BODIPY-cyclopamine.[5][9][10][11] In this assay, cells overexpressing SMO are incubated with a fixed concentration of BODIPY-cyclopamine and increasing concentrations of the test antagonist.[9][12] The displacement of the fluorescent ligand by the unlabeled antagonist is measured, allowing for the determination of the binding affinity (Ki or IC50) of the test compound.[9][12] This assay is particularly useful for confirming direct binding to SMO and for comparing the relative binding affinities of different antagonists. Some studies have also used radiolabeled cyclopamine ([³H]-cyclopamine) for similar competitive binding experiments.[6]
Conclusion
The in vitro data presented in this guide demonstrate that while all tested compounds exhibit inhibitory activity against the Hedgehog pathway, there are significant differences in their potencies across different assays.[8][13] Notably, a disparity can be observed between the biochemical G-protein activation assay and the cell-based assays, highlighting the importance of evaluating compounds in multiple, physiologically relevant systems.[8] The provided experimental protocols offer a robust framework for the continued investigation and comparison of existing and novel Smoothened antagonists. This information is critical for the rational selection and development of potent and specific inhibitors for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological evaluation of a series of smoothened antagonists in signaling pathways and after topical application in a depilated mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological evaluation of a series of smoothened antagonists in signaling pathways and after topical application in a depilated mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of MRT-10: A Comparative Analysis of a Novel Hedgehog Pathway Inhibitor in Diverse Cancer Models
For Immediate Release
A comprehensive evaluation of MRT-10, a novel small molecule antagonist of the Smoothened (Smo) receptor, demonstrates its potent inhibitory activity on the Hedgehog (Hh) signaling pathway, a critical mediator in the development and progression of various cancers. This guide provides a comparative analysis of this compound's performance against established Hedgehog pathway inhibitors—Vismodegib, Sonidegib, and Glasdegib—across different cancer models, supported by experimental data and detailed protocols.
Introduction to this compound and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation in adults is implicated in the pathogenesis of numerous cancers, including medulloblastoma, basal cell carcinoma, and certain types of breast, pancreatic, and hematological malignancies. The transmembrane protein Smoothened is a key transducer of the Hh signal. This compound and its derivatives are designed to bind to and inhibit Smo, thereby blocking the downstream signaling cascade that leads to the activation of Gli transcription factors and subsequent expression of oncogenic target genes.
In Vitro Efficacy of this compound and Derivatives
This compound and its more potent derivative, MRT-92, have demonstrated significant inhibitory effects in various in vitro assays that measure Hedgehog pathway activity.
| Compound | Assay | IC50 (µM) |
| This compound | Shh-light II Luciferase Reporter Assay | 0.64 |
| This compound | C3H10T1/2 Cell Differentiation (SAG-induced) | 0.90 |
| MRT-92 | C3H10T1/2 Cell Differentiation (SAG-induced) | 0.0056 |
| MRT-92 | Rat Cerebellar Granule Precursor (GCP) Proliferation (SAG-induced) | 0.0004 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the measured activity.
Comparative In Vitro Activity with Approved Hedgehog Inhibitors
To contextualize the potency of this compound and its derivatives, their in vitro activity is compared with that of the FDA-approved Hedgehog inhibitors Vismodegib, Sonidegib, and Glasdegib in relevant cancer cell lines.
| Compound | Cancer Model (Cell Line) | IC50 (µM) |
| This compound/-92 | Data not publicly available in these specific cell lines | - |
| Vismodegib | Breast Cancer (MDA-MB-231) | >10 |
| Vismodegib | Breast Cancer (MCF-7) | >10 |
| Sonidegib | Pancreatic Cancer (Panc-1) | Data not publicly available |
| Sonidegib | Pancreatic Cancer (MiaPaCa-2) | Data not publicly available |
| Glasdegib | Leukemia (HL-60) | Data not publicly available |
| Glasdegib | Leukemia (K562) | Data not publicly available |
Direct comparison is limited due to the lack of publicly available IC50 data for this compound/-92 in these specific cancer cell lines.
In Vivo Anti-Tumor Activity of MRT-92
The in vivo efficacy of the this compound derivative, MRT-92, has been evaluated in preclinical xenograft models of melanoma and colorectal cancer, demonstrating its potential to suppress tumor growth.
| Compound | Cancer Model | Dosing | Outcome |
| MRT-92 | Melanoma Xenograft | 15 mg/kg | Suppressed tumor growth and significantly decreased GLI1 expression. |
| MRT-92 | Colorectal Cancer (LS180 Xenograft) | 200 mg/kg (oral, daily for 2 weeks) | Inhibited in vivo tumor growth by 48% without affecting body weight. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Shh-light II Luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog signaling pathway.
Principle: Shh-light II cells are engineered to express a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization. Inhibition of the Hh pathway results in a decrease in firefly luciferase activity.
Protocol:
-
Seed Shh-light II cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a Hedgehog pathway agonist (e.g., ShhN conditioned medium or SAG) in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubate for 48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.
-
Calculate the IC50 value from the dose-response curve.
C3H10T1/2 Cell Differentiation Assay
This assay assesses the ability of compounds to inhibit the differentiation of mesenchymal stem cells into osteoblasts, a process that can be induced by Hedgehog pathway activation.
Principle: The C3H10T1/2 cell line can be induced to differentiate into osteoblasts by Hedgehog pathway agonists, which can be measured by alkaline phosphatase (AP) activity.
Protocol:
-
Plate C3H10T1/2 cells in a 24-well plate and grow to confluence.
-
Induce differentiation by treating the cells with a Hedgehog pathway agonist (e.g., SAG) and co-treating with different concentrations of the test compound.
-
Culture the cells for 5-7 days, replacing the medium every 2-3 days.
-
Lyse the cells and measure the alkaline phosphatase activity using a colorimetric or fluorometric substrate.
-
Determine the IC50 value based on the inhibition of AP activity.
Cerebellar Granule Precursor (GCP) Proliferation Assay
This assay measures the anti-proliferative effect of Hedgehog pathway inhibitors on primary neuronal precursor cells.
Principle: The proliferation of GCPs isolated from neonatal rat or mouse cerebella is dependent on Hedgehog signaling. Inhibition of this pathway leads to a decrease in cell proliferation.
Protocol:
-
Isolate GCPs from the cerebella of P5-P7 rat or mouse pups.
-
Plate the cells on poly-D-lysine coated plates in a serum-free medium.
-
Stimulate proliferation with a Hedgehog agonist (e.g., SAG) in the presence of various concentrations of the test compound.
-
After 24-48 hours, pulse the cells with a marker of DNA synthesis (e.g., BrdU or ³H-thymidine).
-
Quantify the incorporation of the marker to determine the rate of cell proliferation.
-
Calculate the IC50 value from the dose-response curve of proliferation inhibition.
Melanoma Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Principle: Human melanoma cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored.
Protocol:
-
Subcutaneously inject a suspension of human melanoma cells (e.g., A375) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., MRT-92) and a vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis like GLI1 expression).
-
Calculate the tumor growth inhibition (TGI) percentage.
Visualizing the Hedgehog Signaling Pathway and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams have been generated using Graphviz.
Hedgehog Signaling Pathway
Assessing the Specificity of MRT-10 as a Smoothened Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has been implicated in the pathogenesis of various cancers when aberrantly activated. The G protein-coupled receptor, Smoothened (Smo), is a key transducer of this pathway and a prime target for therapeutic intervention. MRT-10, an acylthiourea-based compound, has emerged as a potent antagonist of Smo. This guide provides an objective comparison of this compound with other Smo inhibitors, supported by experimental data, to aid researchers in assessing its specificity and utility in their studies.
Comparative Analysis of Smoothened Inhibitor Potency
The inhibitory activity of this compound and other Smo antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in various cell-based and biochemical assays. The following table summarizes the reported IC50 values for this compound and a selection of well-established Smo inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, cell lines, and reagents used.
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 Value |
| This compound | Smoothened | Shh-light2 Reporter Assay | Shh-light2 cells | 0.64 μM[1] |
| BODIPY-cyclopamine Binding | Cells expressing mouse Smo | 0.5 μM[1] | ||
| Alkaline Phosphatase Activity | C3H10T1/2 cells | 0.90 μM[1] | ||
| Vismodegib (GDC-0449) | Smoothened | Hedgehog Pathway Inhibition | Cell-free assay | 3 nM[2] |
| P-glycoprotein (P-gp) | P-gp Inhibition | Cell-free assay | 3.0 μM[2] | |
| Sonidegib (LDE-225) | Smoothened | Hedgehog Signaling Inhibition | Mouse (cell-free) | 1.3 nM[2] |
| Hedgehog Signaling Inhibition | Human (cell-free) | 2.5 nM[2] | ||
| Taladegib (LY2940680) | Smoothened | Hedgehog Signaling Inhibition | Not specified | Potent inhibitor[2] |
| Cyclopamine | Smoothened | Hedgehog Pathway Antagonist | TM3Hh12 cells | 46 nM[2] |
Specificity Profile of this compound
In contrast, some other Smo inhibitors have been more extensively characterized for their off-target activities. For instance, Vismodegib has been shown to also inhibit P-glycoprotein (P-gp) at micromolar concentrations.[2] It is crucial for researchers to consider potential off-target effects, as they can lead to misinterpretation of experimental results. The lack of a comprehensive public off-target profile for this compound represents a current knowledge gap and should be a consideration in its experimental application.
Experimental Methodologies
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are the methodologies for the key assays used to characterize Smo inhibitors.
Shh-light2 Reporter Assay
This cell-based assay measures the transcriptional activity of the Gli transcription factors, which are downstream effectors of the Hedgehog pathway.
-
Cell Culture: Shh-light2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a Hedgehog pathway agonist (e.g., ShhN-conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of the test inhibitor (e.g., this compound) for 24-48 hours.
-
Lysis and Luciferase Measurement: After treatment, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC50 value is determined by plotting the normalized luciferase activity against the inhibitor concentration.
BODIPY-Cyclopamine Binding Assay
This competitive binding assay directly measures the ability of a test compound to displace a fluorescently labeled Smo antagonist, BODIPY-cyclopamine, from the Smoothened receptor.
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid expressing the Smoothened receptor.
-
Binding Reaction: The transfected cells are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the test inhibitor for a defined period at room temperature.
-
Washing and Fixation: Unbound BODIPY-cyclopamine is removed by washing, and the cells are fixed.
-
Imaging and Quantification: The fluorescence intensity of BODIPY-cyclopamine bound to the cells is quantified using fluorescence microscopy or a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of specific binding against the inhibitor concentration.
Alkaline Phosphatase (AP) Activity Assay in C3H10T1/2 Cells
This assay assesses the differentiation of multipotent mesenchymal C3H10T1/2 cells into osteoblasts, a process induced by Hedgehog pathway activation and characterized by increased alkaline phosphatase activity.
-
Cell Culture and Differentiation: C3H10T1/2 cells are cultured in the presence of a Smo agonist (e.g., SAG) to induce osteoblastic differentiation, along with varying concentrations of the test inhibitor, for several days.
-
Cell Lysis: The cells are lysed to release intracellular alkaline phosphatase.
-
AP Activity Measurement: The alkaline phosphatase activity in the cell lysates is measured using a colorimetric substrate, such as p-nitrophenyl phosphate (pNPP), which is converted to a colored product. The absorbance is read using a spectrophotometer.
-
Data Analysis: The IC50 value is determined by plotting the alkaline phosphatase activity against the inhibitor concentration.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Hedgehog Signaling Pathway
Caption: The canonical Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Experimental Workflow for Assessing Smo Inhibition
Caption: A generalized experimental workflow for evaluating the inhibitory potency of Smo antagonists.
Conceptual Diagram of Inhibitor Specificity
Caption: A conceptual illustration of on-target versus off-target inhibitor activity.
References
Validating MRT-10 Binding to Smoothened: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals investigating the Hedgehog signaling pathway, validating the binding of novel small molecules to the Smoothened (Smo) receptor is a critical step. This guide provides a comparative overview of key biochemical assays to characterize the interaction of MRT-10, a known Smoothened antagonist, with its target. We present experimental data for this compound and its alternatives, detailed assay methodologies, and visual workflows to facilitate experimental design and data interpretation.
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various cancers, making the G protein-coupled receptor (GPCR) Smoothened (Smo) a prime therapeutic target. This compound is a small molecule inhibitor that antagonizes Smo function, and understanding its binding characteristics is essential for further drug development.
The Hedgehog Signaling Pathway and this compound Inhibition
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. In the absence of a ligand, Ptch inhibits Smo, keeping the pathway inactive. Upon Hh binding, this inhibition is relieved, allowing Smo to transduce a signal that ultimately leads to the activation of Gli transcription factors and the expression of target genes. This compound exerts its inhibitory effect by directly binding to Smoothened, preventing its activation and subsequent downstream signaling.
Caption: Hedgehog signaling pathway with this compound inhibition.
Comparative Performance of Smoothened Inhibitors
Several small molecules have been developed to target Smoothened. The following table summarizes the inhibitory potency of this compound and other well-characterized Smo antagonists in a Shh-light2 cell-based Gli-luciferase reporter assay. This assay measures the transcriptional activity of Gli, a downstream effector of Smoothened.
| Compound | IC50 (µM) in Shh-light2 Cells | Reference |
| This compound | 0.64 | [1][2] |
| MRT-14 | 0.16 | [1] |
| Cyclopamine | 0.30 | [1] |
| Cur61414 | 0.14 | [1] |
| Vismodegib (GDC-0449) | 0.003 | [2] |
| Sonidegib (LDE225) | 0.0013 (mouse) | [2] |
| SANT-1 | 0.02 | [2] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line used. The data presented here are for comparative purposes within the specified assay.
Key Biochemical Assays to Validate this compound Binding
A multi-faceted approach employing various biochemical and cell-based assays is recommended to robustly validate and characterize the binding of this compound to Smoothened.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the direct interaction between a ligand and a receptor. These assays typically involve incubating a radiolabeled ligand with a source of the receptor (e.g., cell membranes expressing Smoothened) and then measuring the amount of bound radioactivity. Competition binding assays, where a non-labeled compound (like this compound) competes with a known radiolabeled Smoothened ligand (e.g., [³H]-SANT-1), can be used to determine the binding affinity (Ki) of the unlabeled compound.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of MRT-10
This document provides crucial safety and logistical information for the proper handling and disposal of MRT-10, a Smoothened (Smo) receptor antagonist utilized in cancer research.[1][2] Adherence to these procedural guidelines is vital for ensuring laboratory safety and regulatory compliance.
This compound Identification and Hazard Assessment
This compound is a bioactive small molecule used for research purposes only.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it must be treated as a hazardous chemical. All laboratory chemicals that are no longer wanted or have expired are considered hazardous waste and must be managed accordingly.[3][4]
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 330829-30-6 | [2][5] |
| Molecular Formula | C₂₄H₂₃N₃O₅S | [2] |
| Molecular Weight | 465.5 g/mol | [2] |
| Appearance | Powder | [1] |
| Solubility | DMF: 33 mg/ml, DMSO: 33 mg/ml | [2] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound in any form (powder, solution, or waste), personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl.[6][7]
-
Eye Protection: Use safety goggles to protect against splashes or airborne particles.[7]
-
Body Protection: A laboratory coat is mandatory.[6]
-
Respiratory Protection: When handling the powder form or if adequate ventilation is not available, use respiratory protection.[8]
All handling of this compound should occur within a well-ventilated area, preferably inside a chemical fume hood.[7][9] Avoid creating dust from the powder form. After handling, wash hands and face thoroughly.[7]
Step-by-Step Disposal Procedure for this compound Waste
The disposal of this compound must follow a strict, multi-step process to ensure safety and compliance with federal, state, and local regulations.[10] Never dispose of this compound or its containers in the regular trash or down the sink.[3][11][12]
Step 1: Waste Identification and Segregation
-
Identify: Any unwanted, expired, or contaminated this compound (both pure substance and solutions) is classified as hazardous waste.[3] This includes contaminated materials such as pipette tips, tubes, and spill cleanup debris.[4]
-
Segregate: Store this compound waste separately from other incompatible chemical wastes to prevent hazardous reactions.[3][12] Use secondary containment, such as a plastic bin, to store waste containers.[12]
Step 2: Waste Collection and Container Management
-
Container Selection: Use a leak-proof container that is chemically compatible with this compound and any solvents used.[4][10] If possible, use the original shipping container or a designated hazardous waste container.[12]
-
Container Condition: Ensure the container is in good condition, with no cracks, rust, or leaks.[3]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[3][13] This prevents the release of vapors and potential spills.
Step 3: Labeling Hazardous Waste
-
Mandatory Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3][13]
-
Content Information: The label must clearly state:
Step 4: Storage of this compound Waste
-
Storage Location: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][12] This area must be at or near the point of waste generation and under the control of laboratory personnel.[12]
-
Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from heat sources or open flames.[14]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in an SAA.[15]
Step 5: Arranging for Disposal
-
Contact EHS: Schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department or equivalent office.[3][10] Do not transport hazardous waste yourself.[11]
-
Manifesting: EHS professionals will ensure the waste is properly manifested for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]
Disposal of Empty this compound Containers
Containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple-Rinse: Rinse the empty container three times with a suitable solvent capable of dissolving this compound (e.g., ethanol or acetone).[3][11]
-
Collect Rinsate: The solvent rinsate from this procedure is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[3][11]
-
Deface Label: Completely remove or deface the original chemical label on the triple-rinsed container.[10]
-
Final Disposal: After triple-rinsing and label removal, the container may be disposed of in the regular trash or recycled according to institutional policy.[3]
Spill Response Protocol
In the event of an this compound spill, immediate and proper cleanup is essential.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Spill: If safe to do so, control the source of the spill.[7]
-
PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat, before beginning cleanup.[6]
-
Cleanup: Use an appropriate chemical spill kit with absorbent materials to clean up the spill.[11]
-
Collect Waste: All materials used for the cleanup, including absorbents and contaminated PPE, must be collected and disposed of as hazardous waste.[4][11] Place these materials in a sealed, properly labeled hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office.
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. This compound; CAS No:330829-30-6 [aobious.com]
- 6. usbr.gov [usbr.gov]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. chemos.de [chemos.de]
- 9. mineralstech.com [mineralstech.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. vumc.org [vumc.org]
- 12. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 14. tal.sg [tal.sg]
- 15. epa.gov [epa.gov]
Essential Safety and Logistics for Handling MRT-10
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like MRT-10 is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols based on best practices for handling potent, research-grade small molecule inhibitors. This compound is identified as a Smoothened (Smo) antagonist used in cancer research and is intended for research use only, not for human or veterinary use.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental procedures should be conducted to determine the appropriate level of personal protective equipment required.[4] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[4][5][6][7][8]
| Body Part | Personal Protective Equipment | Purpose | Specifications & Best Practices |
| Eyes & Face | Safety Glasses with Side Shields or Goggles | Protects against splashes and airborne particles. | Must be worn at all times in the laboratory. For tasks with a higher splash risk, a face shield should be worn in addition to safety glasses or goggles.[4] |
| Hands | Disposable Nitrile Gloves | Provides a barrier against skin contact with the chemical. | Double-gloving is recommended for enhanced protection. Gloves should be inspected for tears or punctures before use and changed immediately if contaminated. Hands should be washed thoroughly after removing gloves.[4] |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination. | A buttoned, full-length lab coat is required. For handling flammable solvents, a flame-resistant lab coat should be used.[5] |
| Feet | Closed-toe Shoes | Protects feet from spills and falling objects. | Shoes should fully cover the feet. Perforated shoes, sandals, and cloth shoes are not appropriate in a laboratory setting.[6] |
| Respiratory | Fume Hood or Ventilated Enclosure | Minimizes inhalation exposure to powders or aerosols. | All weighing and initial dilutions of powdered this compound should be performed in a certified chemical fume hood or other ventilated enclosure. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
-
Preparation and Planning :
-
Review all available safety information for this compound and similar compounds.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare the workspace by ensuring it is clean and uncluttered. All handling of solid this compound should take place within a fume hood.
-
-
Handling and Experimentation :
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing the solid compound, use a disposable weigh boat and handle it with forceps.
-
For creating solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
All procedures should be conducted in a manner that minimizes the generation of aerosols or dust.[9]
-
-
Post-Experiment Procedures :
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Properly dispose of all contaminated materials, including gloves, pipette tips, and empty containers, as hazardous waste.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : All materials contaminated with this compound, including unused compound, solutions, and disposable labware, must be segregated as hazardous chemical waste.[10]
-
Waste Containers : Use designated, leak-proof, and clearly labeled hazardous waste containers.[11][12] The label should include "Hazardous Waste" and the full chemical name.[10]
-
Institutional Guidelines : Follow all institutional and local regulations for the disposal of chemical waste.[13] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.[10]
-
Drain Disposal : Do not dispose of this compound or its solutions down the drain.[11][13]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a research laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound; CAS No:330829-30-6 [aobious.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. sc.edu [sc.edu]
- 6. Frontiers | A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection [frontiersin.org]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Laboratory Safety Practices Associated with Potential Agents of Biocrime or Bioterrorism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 13. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
